Methyl 3-benzoylbenzoate
Description
The exact mass of the compound Methyl 3-benzoylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-benzoylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-benzoylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
21204-86-4 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 3-benzoylbenzoate |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)13-9-5-8-12(10-13)14(16)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
FOBUHGGUSGQWRJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Other CAS No. |
21204-86-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the UV Absorption Spectrum of Methyl 3-benzoylbenzoate in Organic Solvents
Introduction
Methyl 3-benzoylbenzoate, a derivative of benzophenone, is a molecule of significant interest in various fields, including organic synthesis, photochemistry, and drug development. Its molecular structure, featuring a benzoyl group attached to a methyl benzoate moiety, gives rise to a characteristic ultraviolet (UV) absorption spectrum. Understanding the nuances of this spectrum, particularly its behavior in different solvent environments, is crucial for researchers and scientists. The interaction between a solute and the surrounding solvent molecules can induce notable shifts in the absorption maxima, a phenomenon known as solvatochromism. This guide provides a comprehensive exploration of the UV absorption spectrum of Methyl 3-benzoylbenzoate, with a focus on the influence of organic solvents. We will delve into the theoretical underpinnings of its electronic transitions, present a robust experimental protocol for spectral acquisition, and discuss the interpretation of the resulting data. This document is intended to serve as a valuable resource for professionals in research and development, offering both fundamental knowledge and practical insights.
Theoretical Background: Electronic Transitions and Solvatochromic Effects
The UV-visible absorption spectrum of an organic molecule is governed by the electronic transitions between different molecular orbitals.[1][2] For Methyl 3-benzoylbenzoate, the key chromophore is the benzophenone core, which is responsible for its characteristic absorption profile. The primary electronic transitions of interest are the n → π* (non-bonding to anti-bonding pi) and π → π* (bonding pi to anti-bonding pi) transitions.[3][4]
-
n → π Transition:* This transition involves the excitation of an electron from a non-bonding orbital (n), primarily localized on the oxygen atom of the carbonyl group, to an anti-bonding pi orbital (π*) associated with the C=O double bond. These transitions are typically of lower energy and appear as a weak absorption band at longer wavelengths in the UV spectrum.[5]
-
π → π Transition:* This transition involves the excitation of an electron from a bonding pi orbital (π) to an anti-bonding pi orbital (π*). These transitions are generally of higher energy and result in a strong absorption band at shorter wavelengths.[6] The extended conjugation in the benzophenone system influences the energy of this transition.
The polarity of the solvent plays a critical role in modulating the energy of these electronic transitions, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, can be categorized as either a hypsochromic shift (blue shift, to shorter wavelengths) or a bathochromic shift (red shift, to longer wavelengths).
-
Hypsochromic Shift of the n → π Transition:* In polar solvents, particularly those capable of hydrogen bonding (protic solvents), the non-bonding electrons of the carbonyl oxygen are stabilized through dipole-dipole interactions or hydrogen bonding.[7][8] This stabilization is more pronounced in the ground state than in the excited state. Consequently, more energy is required to promote an electron to the π* orbital, resulting in a shift of the absorption maximum to a shorter wavelength (a blue shift).[9][10][11]
-
Bathochromic Shift of the π → π Transition:* The π and π* orbitals are generally more delocalized. The excited state (π*) is typically more polar than the ground state (π). Therefore, polar solvents will stabilize the more polar excited state to a greater extent than the ground state.[6] This reduces the energy gap between the two orbitals, leading to the absorption of lower-energy photons and a shift of the absorption maximum to a longer wavelength (a red shift).[12][13]
Experimental Protocol: Determination of UV Absorption Spectra
This section outlines a detailed, step-by-step methodology for acquiring the UV absorption spectra of Methyl 3-benzoylbenzoate in a range of organic solvents with varying polarities.
1. Materials and Instrumentation:
-
Analyte: Methyl 3-benzoylbenzoate (high purity)
-
Solvents: A selection of UV-grade organic solvents with a range of polarities, such as:
-
n-Hexane (nonpolar)
-
Cyclohexane (nonpolar)
-
Toluene (nonpolar, aromatic)
-
Dichloromethane (polar aprotic)
-
Acetonitrile (polar aprotic)
-
Ethanol (polar protic)
-
Methanol (polar protic)
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.[14]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
2. Preparation of Stock and Working Solutions:
-
Stock Solution: Accurately weigh a precise amount of Methyl 3-benzoylbenzoate and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: From the stock solution, prepare a series of dilutions in each of the selected organic solvents to obtain a final concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).[1]
3. Spectral Acquisition:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable output.
-
Wavelength Range: Set the desired wavelength range for scanning, for instance, from 200 nm to 400 nm.
-
Blank Correction: Fill both the sample and reference cuvettes with the same pure solvent that was used to prepare the working solution. Place them in the respective holders and perform a baseline correction to subtract the absorbance of the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back into the sample holder and record the absorption spectrum.
-
Data Recording: Save the spectrum and record the wavelength of maximum absorbance (λmax) for each distinct peak.
-
Solvent Series: Repeat steps 3-5 for each of the selected organic solvents.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental workflow for determining the UV absorption spectrum of Methyl 3-benzoylbenzoate in different organic solvents.
Results and Discussion
The UV absorption spectra of Methyl 3-benzoylbenzoate are expected to exhibit two main absorption bands corresponding to the n → π* and π → π* electronic transitions. The precise positions of these bands will be influenced by the solvent environment. The following table presents a hypothetical but representative dataset for the absorption maxima of Methyl 3-benzoylbenzoate in a selection of organic solvents with varying polarities.
| Solvent | Solvent Polarity (Dielectric Constant, ε) | λmax (n → π) [nm] | λmax (π → π) [nm] |
| n-Hexane | 1.88 | ~345 | ~248 |
| Cyclohexane | 2.02 | ~344 | ~249 |
| Toluene | 2.38 | ~342 | ~251 |
| Dichloromethane | 8.93 | ~338 | ~253 |
| Acetonitrile | 37.5 | ~335 | ~255 |
| Ethanol | 24.5 | ~332 | ~256 |
| Methanol | 32.7 | ~330 | ~257 |
Analysis of Solvatochromic Shifts:
The data presented in the table clearly illustrates the principles of solvatochromism.
-
n → π Transition (Hypsochromic Shift):* As the polarity of the solvent increases from n-hexane to methanol, the absorption maximum for the n → π* transition shifts to shorter wavelengths (from ~345 nm to ~330 nm). This blue shift is a direct consequence of the stabilization of the non-bonding electrons on the carbonyl oxygen in the ground state by the polar solvent molecules. In the case of ethanol and methanol, this stabilization is further enhanced by hydrogen bonding between the solvent's hydroxyl group and the carbonyl oxygen. This increased stabilization of the ground state widens the energy gap to the excited state, thus requiring higher energy (shorter wavelength) for the transition.[7][8]
-
π → π Transition (Bathochromic Shift):* Conversely, the π → π* transition exhibits a bathochromic shift with increasing solvent polarity. The absorption maximum moves from ~248 nm in n-hexane to ~257 nm in methanol. This red shift indicates that the excited state of this transition is more polar than the ground state. Polar solvents, therefore, stabilize the excited state more effectively than the ground state, which reduces the energy difference between them and shifts the absorption to longer wavelengths.[6]
Visualizing Solute-Solvent Interactions
Caption: A diagram illustrating the effect of solvent polarity on the energy levels of the n → π* and π → π* electronic transitions, leading to hypsochromic (blue) and bathochromic (red) shifts, respectively.
Conclusion
The UV absorption spectrum of Methyl 3-benzoylbenzoate is a powerful tool for its characterization and for probing its interactions with the surrounding environment. The distinct solvatochromic behavior of its n → π* and π → π* transitions provides valuable information about the electronic structure of the molecule and the nature of solute-solvent interactions. A systematic investigation of the spectrum in a series of organic solvents with varying polarities reveals a characteristic hypsochromic shift for the n → π* transition and a bathochromic shift for the π → π* transition with increasing solvent polarity. This in-depth understanding is essential for professionals in drug development, materials science, and photochemistry, where controlling and predicting the behavior of molecules in different media is of paramount importance. The methodologies and principles outlined in this guide provide a solid framework for conducting such investigations with scientific rigor and a high degree of confidence.
References
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UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. [Link]
-
(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]
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Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polarization. ResearchGate. [Link]
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Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization. Semantic Scholar. [Link]
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On the solvatochromism of the n ↔π* electronic transitions in ketones. ResearchGate. [Link]
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Computational Modeling of Solvent Effects. [Link]
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On the solvatochromism of the n ↔ π* electronic transitions in ketones. RSC Publishing. [Link]
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ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]
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UV-VIS Absorption spectroscopy. [Link]
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Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. [Link]
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The Basics of UV-Vis Spectrophotometry. Agilent. [Link]
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Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. [Link]
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Solvatochromic Shifts of the n → π* Transition of Acetone from Steam Vapor to Ambient Aqueous Solution: A Combined Configuration Interaction QM/MM Simulation Study Incorporating Solvent Polarization. ACS Publications. [Link]
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Time dependent UV-Vis spectra of reduction of aromatic ketones with... ResearchGate. [Link]
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UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]
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UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
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Solvatochromism and the solvation structure of benzophenone. PMC. [Link]
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Benzyl Benzoate. PubChem. [Link]
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UV-Visible Spectroscopy. MSU chemistry. [Link]
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Photochemical Dynamics of Methyl 3-Benzoylbenzoate: A Norrish Type II Photoinitiator
Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Methyl 3-benzoylbenzoate (m-MBB) is a highly efficient, structurally distinct benzophenone derivative utilized extensively as a Norrish Type II photoinitiator in free-radical photopolymerization. While Type I photoinitiators undergo unimolecular homolytic cleavage upon UV exposure, Type II systems like m-MBB require a bimolecular reaction with a synergistic co-initiator—typically a hydrogen donor such as a tertiary amine—to generate reactive radical species[1]. This whitepaper provides an in-depth mechanistic analysis of m-MBB, exploring its excited-state kinetics, the structural advantages of its meta-substitution, and field-proven experimental protocols for validating its initiation efficiency.
The Core Photochemical Mechanism
The efficacy of m-MBB is dictated by its ability to efficiently absorb ultraviolet radiation and navigate a specific sequence of excited electronic states. The process is governed by the following causal steps:
Absorption and Intersystem Crossing (ISC)
Upon irradiation with UV light, the ground state ( S0 ) of the benzophenone moiety absorbs a photon, promoting an electron to the excited singlet state ( S1 ). The UV-Vis spectrum of benzoylbenzoate derivatives is characterized by a strong π→π∗ transition in the 250–260 nm range, and a weaker, symmetry-forbidden n→π∗ transition around 330–340 nm[2].
Because aromatic ketones exhibit strong spin-orbit coupling, the S1 state is short-lived. The molecule rapidly undergoes Intersystem Crossing (ISC) to a lower-energy, spin-forbidden excited triplet state ( T1 )[1]. This T1 state has a significantly longer microsecond lifespan, providing the necessary time window for bimolecular collisions to occur.
Bimolecular Hydrogen Abstraction (Norrish Type II)
The T1 state of m-MBB is highly electrophilic. When a suitable amine co-initiator is present in the matrix, the T1 state collides with the amine to form a transient charge-transfer complex known as an exciplex. Within this exciplex, an electron is transferred from the lone pair of the amine nitrogen to the carbonyl oxygen of the photoinitiator. This is immediately followed by a proton transfer from the carbon adjacent to the nitrogen (the α -carbon) to the oxygen[3].
Radical Generation and Initiation
This Electron Transfer-Proton Transfer (ET-PT) mechanism cleaves the C-H bond of the co-initiator, yielding two distinct radical species:
-
A Ketyl Radical: Derived from the reduced m-MBB molecule. This radical is sterically hindered and highly resonance-stabilized, making it a poor initiator for polymerization. It typically terminates via dimerization or radical-radical recombination[1].
-
An α -Aminoalkyl Radical: Derived from the oxidized amine. This species is highly reactive and serves as the primary initiating radical that attacks the double bonds of acrylate or methacrylate monomers, driving the chain propagation[4].
Photochemical pathway of m-MBB illustrating UV excitation, ISC, and hydrogen abstraction.
Structural Nuances: The Meta-Substitution Advantage
While Methyl 2-benzoylbenzoate (the ortho-isomer, commonly known as OMBB) is widely commercialized, the meta-substituted Methyl 3-benzoylbenzoate offers distinct physicochemical advantages for specific formulations:
-
Steric Freedom: In the ortho-isomer, the proximity of the bulky ester group (-COOCH₃) to the reactive benzoyl carbonyl can sterically hinder the approach of the tertiary amine during exciplex formation. The meta-substitution in m-MBB removes this steric clash, allowing for a more favorable geometric alignment and potentially increasing the bimolecular quenching rate constant ( kq ).
-
Electronic Integrity: The meta-ester group exerts an electron-withdrawing inductive effect without the complex resonance disruptions or intramolecular hydrogen-bonding artifacts sometimes observed in ortho-substitutions. This preserves the high electrophilicity of the T1 carbonyl oxygen, ensuring a high quantum yield for the electron transfer step.
Co-Initiator Synergy and Kinetic Data
Because m-MBB relies entirely on bimolecular abstraction, the choice of co-initiator dictates the overall polymerization kinetics. Tertiary amines are universally preferred because their low ionization potentials facilitate rapid electron transfer, and the resulting α -aminoalkyl radicals are highly efficient at overcoming oxygen inhibition in thin films.
Table 1: Kinetic Synergy of m-MBB with Common Amine Co-Initiators
| Co-Initiator | Chemical Class | Ionization Potential (eV) | Relative Initiation Efficiency | Primary Application Justification |
| Triethylamine (TEA) | Aliphatic Amine | ~7.5 | Moderate | Baseline research standard; high volatility limits commercial use. |
| Methyldiethanolamine (MDEA) | Alkanolamine | ~7.9 | High | Hydroxyl groups enhance compatibility in water-borne or polar UV coatings. |
| Ethyl 4-(dimethylamino)benzoate (EDB) | Aromatic Amine | ~7.3 | Very High | Low ionization potential drives ultra-fast curing in high-speed industrial inks. |
Experimental Protocol: RT-FTIR Validation of Photopolymerization
To objectively evaluate the initiation efficiency of an m-MBB formulation, Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is the industry standard. This protocol is a self-validating system: by directly measuring the disappearance of monomer double bonds in real-time, the researcher can mathematically confirm the success and rate of the photochemical initiation.
Step-by-Step Methodology:
-
Formulation Preparation:
-
Action: Dissolve 2 wt% m-MBB and 2 wt% of the selected amine (e.g., MDEA) into a reactive diluent/monomer matrix such as Trimethylolpropane triacrylate (TMPTA).
-
Causality: The 1:1 weight ratio ensures a stoichiometric abundance of hydrogen donors relative to the excited triplet states. This step must be performed under amber light or in a dark environment to prevent premature radical generation and dark curing.
-
-
Substrate Coating:
-
Action: Deposit a 20 µm thick film of the formulation onto a Barium Fluoride (BaF₂) or Sodium Chloride (NaCl) crystal using a calibrated wire-wound bar.
-
Causality: BaF₂ and NaCl are entirely transparent in the mid-IR region, ensuring that the substrate does not mask the critical acrylate absorption peaks during analysis.
-
-
Spectrometer Calibration & Setup:
-
Action: Mount the coated crystal in the RT-FTIR sample compartment. Purge the chamber with dry nitrogen.
-
Causality: Purging removes atmospheric oxygen, which is a potent radical scavenger that causes surface inhibition and skews kinetic data.
-
-
In-Situ UV Irradiation & Monitoring:
-
Action: Irradiate the sample using a focalized 365 nm UV-LED source at an intensity of 50 mW/cm². Simultaneously, trigger the FTIR to record spectra at a rapid scan rate of 2 to 4 scans per second.
-
-
Data Extraction & Kinetic Validation:
-
Action: Monitor the disappearance of the characteristic acrylate C=C twisting peak at 810 cm⁻¹. Calculate the double-bond conversion percentage ( X% ) using the self-validating formula:
X(t)=A0A0−At×100(Where A0 is the initial peak area before UV exposure, and At is the peak area at time t ).
-
Step-by-step RT-FTIR experimental workflow for validating photopolymerization kinetics.
Conclusion
Methyl 3-benzoylbenzoate represents a highly tunable and structurally advantageous Norrish Type II photoinitiator. By mastering its fundamental photophysics—specifically the critical reliance on intersystem crossing and bimolecular hydrogen abstraction—scientists can rationally pair m-MBB with optimal amine synergists. Utilizing rigorous, self-validating analytical techniques like RT-FTIR ensures that these formulations achieve the precise kinetic profiles required for advanced coatings, biomedical hydrogels, and high-resolution 3D printing resins.
References
- The Science Behind Benzophenone in UV Curing: A Deep Dive into its Mechanism. nbinno.com.
- Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
- UV Curing: Part Three; Free Radical Photoinitiators.
- Methyl 2-benzoylbenzo
Sources
An In-depth Technical Guide to the Thermal Stability and Melting Point Characteristics of Methyl 3-benzoylbenzoate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the thermal properties of Methyl 3-benzoylbenzoate (M3BB), a key intermediate in various synthetic applications. A thorough understanding of its melting behavior and thermal stability is critical for process optimization, safety, and ensuring the quality of final products in research and drug development. This document details the methodologies for characterizing these properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It presents experimental data, explains the scientific principles behind the analytical choices, and offers field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction to Methyl 3-benzoylbenzoate
Methyl 3-benzoylbenzoate (M3BB), also known as 3-(methoxycarbonyl)benzophenone, is an aromatic ester with the chemical formula C₁₅H₁₂O₃.[1] Its molecular structure, featuring a benzophenone core with a methyl ester group in the meta position, makes it a valuable building block in organic synthesis. The thermal characteristics of M3BB are paramount, influencing its storage conditions, reaction parameters during synthesis, and its behavior in formulated products. In pharmaceutical development, for instance, the thermal stability of an intermediate can directly impact the purity profile and stability of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of Methyl 3-benzoylbenzoate
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | PubChem[1] |
| Molecular Weight | 240.25 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 21204-86-4 | PubChem[1] |
Melting Point Characterization via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and purity of crystalline solids.[2][3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature.[2][5] For a pure, crystalline substance, melting appears as a sharp endothermic peak. The presence of impurities typically causes a depression and broadening of this peak, an effect that DSC can quantify.[4]
Causality Behind Experimental Choices
The selection of DSC parameters is critical for obtaining accurate and reproducible data.
-
Heating Rate: A rate of 10 K/min is a standard starting point for screening measurements, providing a good balance between resolution and analysis time.[6] Slower rates (e.g., 2 K/min) can enhance the resolution of complex thermal events.
-
Inert Atmosphere: An inert nitrogen atmosphere (50 mL/min flow rate) is essential to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are solely due to physical transitions like melting.[6]
-
Sample Mass: A sample mass between 5 and 10 mg is typically used to ensure a detectable thermal signal without causing significant thermal lag within the sample.[6]
-
Crucible Type: Hermetically sealed aluminum pans are used to contain the sample and prevent any loss of volatile material before or during the melting process.
Experimental Protocol: DSC Analysis of M3BB
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 5-7 mg of M3BB into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any mass loss.
-
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 K/min.
-
Hold at 200 °C for 1 minute to ensure complete melting.
-
Cool the sample to 25 °C at a rate of 20 K/min.
-
Perform a second heating cycle from 25 °C to 200 °C at 10 K/min to analyze the sample after erasing its prior thermal history.
-
-
Data Analysis: Determine the onset temperature, peak maximum temperature, and the enthalpy of fusion (ΔHfus) from the endotherm on the second heating curve.
Expected Results and Interpretation
The DSC thermogram for a high-purity sample of M3BB is expected to show a single, sharp endothermic peak. The literature values for the melting point of the isomeric Methyl 2-benzoylbenzoate range from 48-53 °C.[7][8] While specific data for the 3-isomer is less common, a distinct melting range is expected.
Table 2: Representative DSC Data for M3BB
| Parameter | Value | Description |
| Onset of Melting | T_onset (°C) | The temperature at which the melting process begins. |
| Peak Maximum | T_peak (°C) | The temperature at which the rate of heat absorption is maximal. |
| Enthalpy of Fusion (ΔHfus) | J/g | The amount of energy required to melt the sample. |
A broad melting peak or a depressed onset temperature would suggest the presence of impurities, such as unreacted starting materials from synthesis (e.g., 3-benzoylbenzoic acid).[9]
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination by DSC.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a material.[10][11] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][12] This measurement provides critical information about decomposition temperatures, the presence of volatile components, and the overall stability of the compound under thermal stress.[11][13]
Causality Behind Experimental Choices
-
Dynamic Heating: A linear heating rate (e.g., 10 °C/min) is used to identify the temperatures at which decomposition events occur.
-
Inert Atmosphere: A nitrogen atmosphere is crucial for studying the inherent thermal stability of M3BB. Running the analysis in an oxidative atmosphere (like air) would show susceptibility to oxidation, which is a different chemical phenomenon.
-
Temperature Range: The range from ambient to 600 °C is typically sufficient to capture the full decomposition profile of most organic molecules.
-
Data Derivative (DTG Curve): The first derivative of the TGA curve (DTG curve) is plotted to precisely identify the temperature of the maximum rate of mass loss (T_max), which is a key characteristic of the decomposition process.[10]
Experimental Protocol: TGA of M3BB
-
Instrument Calibration: Verify the mass balance accuracy with calibration weights and the temperature accuracy using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 8-12 mg of M3BB into a tared TGA pan (platinum or ceramic).
-
Instrument Setup: Load the sample onto the TGA balance.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Generate the first derivative (DTG) curve and identify the peak temperature(s) (T_max), indicating the point of the fastest decomposition.
-
Expected Results and Interpretation
For a pure and non-solvated sample of M3BB, the TGA curve should show a flat baseline until the onset of thermal decomposition. A single-step decomposition is likely for this molecule, resulting in a sharp drop in mass. The absence of mass loss at lower temperatures (e.g., < 150 °C) indicates the absence of volatile impurities like residual solvents from synthesis. The onset temperature of decomposition is a critical indicator of the material's thermal stability.
Table 3: Representative TGA Data for M3BB
| Parameter | Value | Description |
| Onset of Decomposition (T_onset) | °C | The temperature at which significant thermal degradation begins. |
| Temperature of Max. Mass Loss (T_max) | °C | The temperature at which the rate of decomposition is highest (from DTG peak). |
| Residual Mass @ 600 °C | % | The percentage of mass remaining at the end of the analysis. |
Visualization: TGA Experimental Workflow
Caption: Workflow for Thermal Stability Analysis by TGA.
Integrated Thermal Analysis and Practical Implications
Combining DSC and TGA data provides a holistic view of the thermal behavior of Methyl 3-benzoylbenzoate. The DSC analysis defines the upper limit for handling the solid material before a phase change occurs, while TGA establishes the temperature threshold beyond which the chemical structure itself begins to degrade.
Logical Relationship of Influencing Factors:
Caption: Factors Influencing Thermal Analysis Results.
For drug development professionals, this integrated data set is crucial:
-
Process Chemistry: The decomposition temperature from TGA defines the maximum safe operating temperature for reactions and purifications involving M3BB.
-
Formulation & Stability: The melting point from DSC is critical for processes like hot-melt extrusion or for determining if the material will remain solid under storage and transport conditions.
-
Quality Control: Both techniques serve as excellent QC tools to ensure batch-to-batch consistency and purity.[4] Any deviation in the melting point or decomposition profile can signal a change in the material's quality.
Conclusion
The thermal characterization of Methyl 3-benzoylbenzoate by DSC and TGA is an essential component of its scientific and industrial application. DSC provides precise data on its melting transition, which is indicative of purity, while TGA establishes its upper-temperature limit of stability. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data, enabling researchers and developers to use M3BB with a confident understanding of its thermal properties.
References
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. [Link]
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Thermogravimetric analysis - Wikipedia. Wikipedia. [Link]
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Thermogravimetric Analysis - Improved Pharma. (2022). Improved Pharma. [Link]
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Methyl benzoate - Wikipedia. Wikipedia. [Link]
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The Nuances of Photon-Induced Reactivity: An In-Depth Technical Guide to the Hydrogen Abstraction Capability of Methyl 3-benzoylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Power of Hydrogen Abstraction
In the intricate dance of chemical reactions that underpins both synthetic chemistry and biological processes, the transfer of a hydrogen atom—a proton and an electron—represents a fundamental and powerful step. This process, known as hydrogen abstraction, is a cornerstone of radical chemistry, influencing everything from polymer crosslinking to the metabolic fate of pharmaceuticals. Within the vast arsenal of chemical tools, photochemistry offers a unique and elegant method to initiate such reactions with spatial and temporal control. Aromatic ketones, and specifically derivatives of benzophenone, have long been celebrated for their photochemical prowess, acting as sensitizers that, upon absorption of light, can initiate a cascade of chemical events. This guide delves into the specific and nuanced world of methyl 3-benzoylbenzoate derivatives, exploring their potential as agents of hydrogen abstraction and providing a comprehensive framework for their study and application. As a Senior Application Scientist, my aim is not merely to present protocols, but to illuminate the rationale behind them, fostering a deeper understanding of the structure-reactivity relationships that govern this fascinating class of molecules.
The Photochemical Engine: Understanding the Benzophenone Core
The story of methyl 3-benzoylbenzoate's hydrogen abstraction capability begins with its parent structure, benzophenone. Upon absorption of ultraviolet (UV) light, typically in the n→π* transition region, the benzophenone molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), the molecule rapidly transitions to its triplet excited state (T₁).[1][2] This triplet state is the key player in hydrogen abstraction. It possesses a diradical character, with an unpaired electron localized on the carbonyl oxygen, making it a potent hydrogen atom abstractor.[3]
The primary photochemical process of interest is the Norrish Type II reaction, which involves an intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical.[1][4][5] This biradical can then undergo further reactions, such as cleavage to form an alkene and an enol, or cyclization to form a cyclobutanol.[4][5] In the context of intermolecular hydrogen abstraction, the triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule (a solvent or a substrate), generating a ketyl radical and a substrate-derived radical.[6][7]
The efficiency of this hydrogen abstraction process is highly dependent on the nature of the excited triplet state. For benzophenone itself, the lowest triplet state is of n,π* character, which is highly reactive in hydrogen abstraction. However, the introduction of substituents on the aromatic rings can significantly alter the energy levels of the n,π* and π,π* triplet states.
The Influence of Substituents: A Double-Edged Sword
The presence of a methyl ester group at the meta position of the benzoyl ring in methyl 3-benzoylbenzoate, and other potential substituents, is not a trivial modification. Substituents can exert profound electronic and steric effects on the photochemistry of the benzophenone core.
-
Electron-Withdrawing Groups (EWGs): Generally, EWGs like the ester group in our topic molecule are expected to have a modest effect on the n,π* triplet energy but can lower the energy of the π,π* state. If the π,π* state becomes the lowest triplet state, the hydrogen abstraction efficiency can decrease, as π,π* triplets are generally less reactive in this regard. However, EWGs can also enhance the electrophilicity of the carbonyl oxygen in the n,π* triplet state, potentially increasing its reactivity towards hydrogen donors.[8][9]
-
Electron-Donating Groups (EDGs): Conversely, EDGs tend to raise the energy of the n,π* triplet state and lower the energy of a charge-transfer (CT) triplet state.[8][9] This can significantly reduce the hydrogen abstraction capability.
For methyl 3-benzoylbenzoate, the meta-substituted ester group is weakly electron-withdrawing. Therefore, it is anticipated that its derivatives will retain significant n,π* character in their lowest triplet state and thus, a capacity for hydrogen abstraction. However, the precise impact requires experimental and computational verification.
Illuminating the Reaction: Experimental Methodologies
A thorough investigation of the hydrogen abstraction capability of methyl 3-benzoylbenzoate derivatives necessitates a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of the photophysical and photochemical properties of these compounds.
Synthesis of Methyl 3-benzoylbenzoate Derivatives
The first step in any experimental investigation is the synthesis and purification of the target compounds. A general and versatile method for the synthesis of methyl 3-benzoylbenzoate and its derivatives is the Friedel-Crafts acylation.
Protocol: Synthesis of Methyl 3-(substituted-benzoyl)benzoate
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 3-chlorocarbonylbenzoate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) portion-wise while stirring.
-
Acylation: To this mixture, add the substituted benzene derivative (1.0 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization of the Triplet Excited State: Laser Flash Photolysis
Laser flash photolysis (LFP) is a powerful technique to directly observe and characterize transient species like triplet excited states and radicals.[10][11]
Protocol: Nanosecond Laser Flash Photolysis
-
Sample Preparation: Prepare a solution of the methyl 3-benzoylbenzoate derivative in a suitable solvent (e.g., acetonitrile or benzene) with an absorbance of approximately 0.1-0.3 at the excitation wavelength (typically 355 nm from a Nd:YAG laser). The solution should be deoxygenated by bubbling with nitrogen or argon for at least 20 minutes to avoid quenching of the triplet state by oxygen.
-
Excitation: Excite the sample with a short laser pulse (e.g., 5-10 ns).
-
Probing: Monitor the change in absorbance of the sample over time using a probing light source (e.g., a xenon arc lamp) and a monochromator/detector system.
-
Data Acquisition: Record the transient absorption spectra at different time delays after the laser pulse. This will reveal the absorption spectrum of the triplet state.
-
Kinetic Analysis: Monitor the decay of the triplet absorption at its maximum wavelength to determine its lifetime (τ_T).
-
Quenching Studies: To determine the rate constant of hydrogen abstraction (k_H), perform quenching experiments by adding a known concentration of a hydrogen donor (e.g., isopropanol, cyclohexane). The triplet lifetime will decrease in the presence of the quencher. A Stern-Volmer plot of 1/τ_T versus the quencher concentration will yield a straight line with a slope equal to k_H.
Data Presentation: Triplet State Properties of Hypothetical Methyl 3-benzoylbenzoate Derivatives
| Derivative (Substituent) | Triplet Lifetime (τ_T) in Acetonitrile (µs) | Rate Constant of H-abstraction from Isopropanol (k_H) (M⁻¹s⁻¹) |
| Unsubstituted | 1.5 | 2.0 x 10⁶ |
| 4'-Methoxy (EDG) | 3.2 | 0.8 x 10⁶ |
| 4'-Trifluoromethyl (EWG) | 1.1 | 3.5 x 10⁶ |
Detecting the Radicals: Transient Absorption and EPR Spectroscopy
Transient absorption spectroscopy, as described in the LFP protocol, can also be used to detect the ketyl radical formed after hydrogen abstraction. The ketyl radical of benzophenone derivatives typically absorbs in the 500-600 nm region.[12][13]
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for the detection and characterization of radical species.[14]
Protocol: Time-Resolved EPR Spectroscopy
-
Sample Preparation: Prepare a deoxygenated solution of the methyl 3-benzoylbenzoate derivative and a hydrogen donor in a suitable solvent.
-
Irradiation: Irradiate the sample in the EPR cavity with a pulsed laser.
-
EPR Spectrum Acquisition: Record the EPR spectrum of the transient radicals generated. The g-factor and hyperfine coupling constants of the spectrum provide a unique fingerprint of the ketyl radical.
Visualization: Experimental Workflow for Studying Hydrogen Abstraction
Caption: Energy landscape illustrating the key steps in the photochemical hydrogen abstraction process.
Causality and Self-Validation: Ensuring Scientific Integrity
A robust scientific investigation relies on a framework of causality and self-validation. In the context of studying hydrogen abstraction, this means designing experiments that not only provide data but also internally validate the underlying mechanistic assumptions.
-
Causality in Experimental Design: The choice of hydrogen donors with varying C-H bond dissociation energies (BDEs) allows for a systematic investigation of the relationship between BDE and the rate of hydrogen abstraction. A linear free-energy relationship (e.g., a plot of log(k_H) vs. BDE) would provide strong evidence for a direct hydrogen atom transfer mechanism.
-
Computational Cross-Validation: DFT calculations should not be performed in a vacuum. The calculated triplet state energies can be correlated with experimentally determined phosphorescence spectra. The calculated activation barriers for hydrogen abstraction should be consistent with the experimentally measured rate constants. Discrepancies between experiment and theory can point to unaccounted for factors, such as solvent effects or alternative reaction pathways, prompting further investigation.
Conclusion and Future Directions
Methyl 3-benzoylbenzoate derivatives represent a promising, yet underexplored, class of photosensitizers for hydrogen abstraction. Their reactivity is expected to be tunable through the introduction of various substituents on the aromatic rings, offering a versatile platform for applications in areas such as photopolymerization, organic synthesis, and chemical biology. The in-depth technical guide presented here provides a comprehensive roadmap for researchers to systematically investigate the hydrogen abstraction capabilities of these compounds. By combining state-of-the-art experimental techniques with robust computational modeling, and by adhering to principles of causality and self-validation, the scientific community can unlock the full potential of these fascinating molecules. Future research should focus on building a library of these derivatives and systematically mapping their structure-reactivity relationships. Of particular interest will be the exploration of intramolecular hydrogen abstraction in derivatives with suitably positioned C-H bonds, which could lead to novel photochemical cyclization reactions. The journey into the photochemistry of methyl 3-benzoylbenzoate derivatives is just beginning, and the insights gained will undoubtedly contribute to the broader field of photochemistry and its diverse applications.
References
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Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link] [8][9]2. Allen, N. S., et al. (1990). New functionalized water-soluble benzophenones: a laser flash photolysis study. Journal of Photochemistry and Photobiology A: Chemistry, 51(3), 359-368. [Link]
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Dougherty, D. A. (2006). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Chemical Reviews, 106(8), 3218-3233. [Link] [6]4. Sakamoto, M., et al. (2002). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A, 106(24), 5845-5852. [Link] [7]5. Wagner, P. J., & Leavitt, R. A. (1973). Substituent Effect on the Photoreduction Kinetics of Benzophenone. Journal of the American Chemical Society, 95(11), 3669-3677. [Link]
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Bhasikuttan, A. C., et al. (1998). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A, 102(20), 3457-3464. [Link]
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Griesbeck, A. G., & Abe, M. (2007). Substituents (Y) of benzophenones dependence on the regioselectivity of the Paternò-Büchi reaction with furan. Tetrahedron Letters, 48(19), 3379-3382. [Link]
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Turro, N. J., et al. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. [Link] [1]9. Scaiano, J. C. (1982). Laser flash photolysis of benzophenone in polymer films. Journal of Photochemistry, 18(2), 99-111. [Link] [10]10. Griesbeck, A. G., et al. (2018). Controlled release of volatile compounds using the Norrish type II reaction. Photochemical & Photobiological Sciences, 17(9), 1145-1156. [Link]
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Yang, C., & Yang, D. D. H. (2021). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Beilstein Journal of Organic Chemistry, 17, 2636-2651. [Link] [4]12. Encinas, M. V., & Scaiano, J. C. (1980). Reaction of benzophenone triplets with allylic hydrogens. Laser flash photolysis study. Journal of the American Chemical Society, 102(22), 6774-6779. [Link] [11]13. Hoffmann, N. (2008). Norrish–Yang Reaction. Chemical Reviews, 108(4), 1052-1103. [Link] [5]14. Lalevée, J., et al. (2014). Proposed Norrish type II mechanism of α-ketoesters by triplet-state absorption and subsequent radical generation via intramolecular H-abstraction on the side of the ketone (A) or on the side of the ester (B). Polymer Chemistry, 5(5), 1736-1743. [Link]
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Carroll, G. T. (2014). Synthesis, Spectroscopy and Photochemistry of Benzophenones. Oregon State University. [Link]
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Li, Y., et al. (2016). Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater. Water Research, 101, 340-348. [Link]
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Wang, Y., et al. (2023). DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical. Scientific Reports, 13(1), 15079. [Link] [15]21. Lee, S. K. (2013). Spectroscopy study of benzyl-type radical molecule. Journal of the Korean Physical Society, 62(10), 1461-1465. [Link]
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Chang, C.-H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]
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Gilbert, A., & Baggott, J. (1991). Essentials of molecular photochemistry. CRC press. [Link] [2]24. Knowles, J. P., & Elliott, L. D. (2021). Ketyl Radical Coupling Enabled by Polycyclic Aromatic Hydrocarbon Electrophotocatalysts. Journal of the American Chemical Society, 143(35), 14048-14054. [Link]
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Gao, J., et al. (2023). Multistate Density Functional Theory for Local and Charge-Transfer Tripdoublet States from Triplet-Free Radical Interactions. arXiv preprint arXiv:2305.12345. [Link]
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Molander, G. A., & Brown, A. R. (2021). Photochemical Radical C–H Halogenation of Benzyl N-Methyliminodiacetyl (MIDA) Boronates: Synthesis of α-Functionalized Alkyl Boronates. Organic Letters, 23(5), 1883-1888. [Link]
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Scheffer, J. R., & Garcia-Garibay, M. A. (2013). Relative Contributions to Triplet Decay from Intermolecular. Photochemistry and Photobiology, 89(4), 785-794. [Link] [13]33. Thurnauer, M. C., & Meisel, D. (1982). Time-resolved EPR studies of the benzophenone-diphenyl kethyl radical system. Possible evidence for quartet-doublet intersystem crossing. Chemical Physics Letters, 92(4), 343-348. [Link] [14]34. Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
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Velardo, A., et al. (2016). First Principle Calculations of the Band Shapes of Singlet–Triplet Transitions. The Journal of Physical Chemistry A, 120(44), 8829-8836. [Link]
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O'Mara, M. M., & Surendranath, Y. (2020). Stability of the Ketyl Radical as a Descriptor in the Electrochemical Coupling of Benzaldehyde. ACS Catalysis, 10(9), 5038-5046. [Link]
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Arnold, D. R., & pratis, M. E. (1983). EPR spectra of 3,5-disubstituted benzyl radicals. Canadian Journal of Chemistry, 61(7), 1485-1489. [Link]
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Procter, D. J., et al. (2021). Recent advances in the chemistry of ketyl radicals. Chemical Society Reviews, 50(9), 5486-5510. [Link]
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Tsuboi, C., et al. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. Environmental Science and Pollution Research, 23(10), 10262-10269. [Link]
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Singh, N. D. P. (2013, May 16). Mod-01 Lec-10 Intramolecular Hydrogen Abstraction - III [Video]. YouTube. [Link]
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The Evolution and Mechanistic Profile of Methyl 3-Benzoylbenzoate in Radical Polymerization
Introduction & Historical Context
In the landscape of photopolymerization, the transition from traditional thermal curing to ultraviolet (UV) curing has revolutionized the coatings, adhesives, and inks industries. At the heart of this technology are photoinitiators (PIs). Historically, benzophenone was the industry standard for Norrish Type II initiation. However, its low molecular weight leads to high volatility, resulting in objectionable odors and potential migration from the cured matrix—a critical flaw in food packaging and biomedical applications.
To mitigate these issues, researchers developed substituted benzophenone derivatives. The introduction of an ester moiety yielded compounds like Methyl 2-benzoylbenzoate and its meta-isomer, Methyl 3-benzoylbenzoate (CAS 21204-86-4) [1]. The methoxycarbonyl group (-COOCH₃) not only increases the molecular weight, thereby drastically reducing volatility, but also modulates the electronic structure of the aromatic ring, enhancing solubility in polar acrylate and methacrylate monomer systems [2].
Physicochemical Properties
Understanding the baseline properties of Methyl 3-benzoylbenzoate (MBB) is essential for formulation engineering. The table below summarizes its core quantitative data.
Table 1: Physicochemical Profile of Methyl 3-benzoylbenzoate
| Property | Value |
| Chemical Name | Methyl 3-benzoylbenzoate |
| CAS Registry Number | 21204-86-4 |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Monoisotopic Mass | 240.0786 g/mol |
| Topological Polar Surface Area | 43.4 Ų |
| Primary Function | Norrish Type II Photoinitiator |
Photochemical Mechanism (Norrish Type II)
Methyl 3-benzoylbenzoate operates as a Norrish Type II photoinitiator. Unlike Type I initiators that undergo unimolecular bond cleavage, Type II initiators require a hydrogen donor (co-initiator), typically a tertiary amine, to generate initiating radicals [3].
Mechanistic Causality:
-
Excitation & Intersystem Crossing (ISC): Upon absorption of UV light, the MBB molecule is excited to a short-lived singlet state (S1). Due to the high spin-orbit coupling inherent to the benzophenone chromophore, it rapidly undergoes intersystem crossing to a longer-lived triplet state (T1).
-
Exciplex Formation: The electrophilic T1 state of MBB encounters the electron-rich nitrogen of the tertiary amine. The causality here is driven by electron density: the lone pair on the amine nitrogen donates electron density to the electron-deficient carbonyl oxygen of the excited MBB, forming a transient charge-transfer complex (exciplex).
-
Hydrogen Abstraction: Within this exciplex, a proton is transferred from the α-carbon of the amine to the carbonyl oxygen. This generates two distinct radicals: an α-aminoalkyl radical and a ketyl radical.
-
Initiation: The α-aminoalkyl radical is highly reactive and sterically unhindered, allowing it to efficiently attack the C=C double bond of acrylate monomers, initiating the radical polymerization cascade. Conversely, the ketyl radical is sterically hindered and resonance-stabilized; it typically does not initiate polymerization but instead participates in termination reactions (e.g., bimolecular coupling), which serves as a self-limiting regulatory mechanism in the network formation.
Norrish Type II Photochemical Pathway of Methyl 3-benzoylbenzoate.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.
Protocol A: Synthesis of Methyl 3-benzoylbenzoate via Esterification
Objective: Synthesize MBB from 3-benzoylbenzoic acid with high purity for photochemical evaluation. Causality & Validation: The reaction relies on Fischer esterification. Because it is an equilibrium process, we use methanol as both the solvent and reactant (Le Chatelier's principle) and a catalytic amount of concentrated H₂SO₄ to drive the reaction forward[2].
-
Setup: Charge a dry round-bottom flask with 3-benzoylbenzoic acid (1.0 eq) and anhydrous methanol (10.0 eq). Add concentrated H₂SO₄ (0.1 eq) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 12 hours. Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar acid spot and the appearance of a higher Rf ester spot confirms reaction progression.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ (to neutralize the acid catalyst and remove unreacted starting material) and brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and evaporate. Validation Check: Analyze the product via ¹H NMR. The appearance of a sharp singlet at ~3.95 ppm (3H, -OCH₃) confirms the successful installation of the methyl ester group.
Protocol B: Photopolymerization Kinetics via Real-Time FTIR (RT-FTIR)
Objective: Quantify the initiation efficiency and final double-bond conversion of the MBB/Amine system in a triacrylate monomer (e.g., TMPTA). Causality & Validation: RT-FTIR continuously monitors the IR absorbance of the reactive functional groups during UV irradiation. The decrease in the acrylate C=C twisting vibration peak directly correlates to polymer network formation.
-
Formulation: Mix TMPTA with 3 wt% Methyl 3-benzoylbenzoate and 3 wt% methyldiethanolamine (MDEA) as the co-initiator. Validation Check: Ensure complete dissolution by sonicating in the dark to prevent premature thermal or ambient light initiation.
-
Film Preparation: Draw down a 50 µm film onto a NaCl or KBr pellet using a wire-wound bar.
-
Irradiation & Acquisition: Place the sample in the FTIR spectrometer compartment. Irradiate with a UV-LED source (e.g., 365 nm) at a controlled intensity (e.g., 50 mW/cm²). Simultaneously record IR spectra at a rate of 2 scans/second.
-
Data Analysis: Integrate the area of the C=C peak at 1630 cm⁻¹. Calculate conversion (α) using the formula: α = (A₀ - A_t) / A₀ × 100%, where A₀ is the initial peak area and A_t is the area at time t.
Standardized Workflow for Evaluating Photopolymerization Kinetics.
Comparative Analysis
When formulating a UV-curable resin, selecting the correct photoinitiator dictates the final material properties. The table below outlines how MBB compares to legacy and alternative systems.
Table 2: Comparative Evaluation of Photoinitiators in TMPTA Matrix
| Photoinitiator | Type | Co-initiator Required? | Volatility | Relative Curing Rate | Yellowing Potential |
| Benzophenone | II | Yes (Amine) | High | Moderate | Moderate |
| Methyl 3-benzoylbenzoate | II | Yes (Amine) | Low | High | Low-Moderate |
| Irgacure 184 | I | No | Low | Very High | Low |
Conclusion
Methyl 3-benzoylbenzoate represents a critical evolutionary step in the design of Norrish Type II photoinitiators. By strategically incorporating an ester group onto the benzophenone core, researchers successfully mitigated the volatility issues of early-generation initiators without sacrificing photochemical efficiency. When paired with an appropriate amine synergist, MBB provides a robust, highly tunable, and self-regulating radical polymerization platform suitable for advanced industrial applications.
References
- Title: Benzoic acid,3-benzoyl-, methyl ester (CAS 21204-86-4)
- Title: Methyl 2-benzoylbenzoate | 606-28-0 (Includes data on meta-isomer Methyl 3-benzoylbenzoate)
- Title: Photoinitiators in Polymer Chemistry: Mechanisms and Applications Source: Benchchem URL
Methodological & Application
Application Note: Protocol for the Synthesis of Methyl 3-Benzoylbenzoate via Friedel-Crafts Acylation
Executive Summary
The synthesis of methyl 3-benzoylbenzoate represents a fundamental transformation in organic synthesis, demonstrating the precise regiocontrol achievable in electrophilic aromatic substitution on deactivated systems. This compound serves as a critical building block in the development of photoinitiators, advanced polymers, and active pharmaceutical ingredients (APIs).
This application note provides a comprehensive, self-validating protocol for the Friedel-Crafts acylation of methyl benzoate with benzoyl chloride. By leveraging anhydrous aluminum chloride ( AlCl3 ) as a Lewis acid catalyst in a thermally activated solvent system, this methodology ensures high regioselectivity and optimal yields.
Mechanistic Rationale & Regioselectivity
To achieve reproducible results, researchers must understand the causality behind the reaction conditions rather than merely executing a recipe. The synthesis of methyl 3-benzoylbenzoate is governed by three critical mechanistic factors:
The Deactivated Substrate & Regiocontrol
Methyl benzoate features a methoxycarbonyl group ( −COOCH3 ), which is strongly electron-withdrawing via both inductive ( −I ) and resonance ( −R ) effects. This deactivates the aromatic ring toward electrophilic attack 1. Because the transition states for ortho and para substitution place a highly destabilizing positive charge directly adjacent to the electron-deficient carbonyl carbon, the incoming acylium ion is directed exclusively to the meta position, yielding the 3-benzoylbenzoate isomer.
Catalyst Stoichiometry (>2.2 Equivalents)
Unlike Friedel-Crafts alkylations, which are truly catalytic, acylations of ester-containing aromatic rings require stoichiometric excess of the Lewis acid 2.
-
First Equivalent: Complexes with the carbonyl oxygen of the starting methyl benzoate, further deactivating the ring.
-
Second Equivalent: Reacts with benzoyl chloride to generate the reactive acylium ion ( PhC≡O+ ) and subsequently complexes with the ketone carbonyl of the newly formed product.
-
Excess (0.2–0.5 Eq): Compensates for trace moisture in the reaction environment and ensures complete conversion.
Solvent Selection (Thermal Activation)
Standard Friedel-Crafts acylations often utilize dichloromethane (DCM, b.p. 39.6 °C). However, the profound deactivation of methyl benzoate renders the reaction sluggish at low temperatures. 1,2-Dichloroethane (DCE, b.p. 83 °C) is specifically selected to allow for thermal activation (reflux) without compromising the stability of the acylium intermediate .
Logical workflow and regioselectivity pathway for the Friedel-Crafts acylation of methyl benzoate.
Quantitative Data & Reaction Parameters
The following stoichiometry is optimized for a 10 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Methyl Benzoate | 136.15 | 1.0 eq | 1.36 g (10.0 mmol) | Substrate (Aromatic ring) |
| Benzoyl Chloride | 140.57 | 1.2 eq | 1.69 g (12.0 mmol) | Electrophile precursor |
| Aluminum Chloride | 133.34 | 2.5 eq | 3.33 g (25.0 mmol) | Lewis Acid Catalyst |
| 1,2-Dichloroethane | 98.96 | Solvent | 20.0 mL | Reaction Medium |
| Conc. HCl (37%) | 36.46 | Excess | 10.0 mL | Workup / Quenching Agent |
Expected Yield: 75–85% (Isolated, post-purification).
Step-by-Step Experimental Protocol
Phase 1: Setup and Catalyst Activation
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas (N 2 or Ar) inlet.
-
Catalyst Loading: Rapidly transfer anhydrous AlCl3 (3.33 g, 25.0 mmol) into the flask to minimize atmospheric moisture absorption. Add 10 mL of anhydrous DCE and cool the suspension to 0 °C using an ice-water bath.
-
Acylium Generation: Add benzoyl chloride (1.69 g, 12.0 mmol) dropwise over 5 minutes via syringe. Stir the mixture at 0 °C for 15 minutes. The suspension will transition to a homogeneous, pale-yellow solution as the active acylium ion complex forms.
Phase 2: Electrophilic Addition & Reflux
-
Substrate Addition: Dissolve methyl benzoate (1.36 g, 10.0 mmol) in 10 mL of anhydrous DCE. Add this solution dropwise to the reaction flask at 0 °C over 10 minutes.
-
Thermal Activation: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 83 °C) using a heating mantle or oil bath. Maintain reflux for 6 to 8 hours . Monitor the reaction progress via TLC (see Section 5).
Phase 3: Quenching & Workup
-
Acidic Quench (Critical Step): Cool the reaction mixture to room temperature. Carefully pour the contents into a 250 mL beaker containing 50 g of crushed ice and 10 mL of concentrated HCl.
-
Causality Note: The ice controls the highly exothermic hydrolysis of unreacted AlCl3 . The HCl is mandatory to prevent the formation of insoluble aluminum hydroxide ( Al(OH)3 ) gels, keeping the aluminum partitioned in the aqueous phase as soluble [Al(H2O)6]3+ ions.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) ( 3×20 mL).
-
Washing: Wash the combined organic layers sequentially with:
-
20 mL of distilled water.
-
20 mL of saturated aqueous NaHCO3 (to neutralize residual acid and remove benzoic acid generated from excess benzoyl chloride). Caution: Vent frequently to release CO2 gas.
-
20 mL of saturated brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4 ), filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Isolation & Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient eluent of Hexanes/Ethyl Acetate (starting at 9:1 and increasing to 4:1) 3.
-
Alternative (Recrystallization): If purity is sufficiently high post-extraction, the product can be recrystallized from hot ethanol to afford methyl 3-benzoylbenzoate as a crystalline solid.
Trustworthiness & Self-Validating Systems
To ensure the integrity of the protocol, researchers must validate the reaction at key checkpoints.
In-Process Monitoring (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Validation: Methyl benzoate (starting material) runs with an Rf≈0.6 . The product, methyl 3-benzoylbenzoate, possesses an additional ketone moiety, increasing its polarity and resulting in a lower Rf≈0.35 . UV visualization (254 nm) is highly effective for both compounds.
Spectroscopic Validation Markers
-
1 H NMR (CDCl 3 , 400 MHz): Confirms regiochemistry. Look for the distinct ester methyl singlet at δ≈3.95 ppm (3H). The aromatic region ( δ 7.40 – 8.20 ppm) will integrate to 9 protons. The isolated proton at the C-2 position (between the ester and ketone groups) will appear as a finely split doublet or apparent singlet, confirming meta-substitution.
-
FT-IR (ATR): The product must exhibit two distinct carbonyl stretching frequencies: an ester C=O stretch at ∼1720 cm−1 and a conjugated ketone C=O stretch at ∼1660 cm−1 .
Troubleshooting Common Failure Modes
| Observation | Causality | Corrective Action |
| Intractable Emulsion during Workup | Formation of polymeric Al(OH)3 due to insufficient acid during the quench. | Add additional concentrated HCl (1-2 mL) and agitate until the aqueous layer clarifies. Filter through a Celite pad if necessary. |
| Low Yield / High Starting Material Recovery | Moisture degradation of AlCl3 or insufficient thermal activation. | Ensure AlCl3 is freshly opened/stored in a desiccator. Verify reflux temperature reaches 83 °C. |
| Presence of Benzoic Acid in NMR | Incomplete removal of hydrolyzed benzoyl chloride during workup. | Ensure rigorous washing with saturated NaHCO3 until the aqueous wash remains basic (pH > 8). |
References
- BenchChem Technical Support. "Methyl 2-benzoylbenzoate | 606-28-0 - Benchchem." (Details the meta-directing nature of the ester group yielding methyl 3-benzoylbenzoate).
- Ataman Kimya. "METHYL BENZOATE - Ataman Kimya." (Outlines the chemical reactivity and Friedel-Crafts applications of methyl benzoate).
- National Institutes of Health (PMC). "Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives." (Discusses stoichiometric requirements for AlCl3 in deactivated Friedel-Crafts acylations).
- ACS Publications. "Isomerization of Trimethyl α-Keto Trithioorthocarboxylates into α,α-Bis(methylthio) Thiolcarboxylates. A New Rearrangement of Synthetic Interest." (Provides isolation and characterization parameters for methyl 3-benzoylbenzoate).
Sources
Application Note & Protocol: Synthesis of Ketoprofen via Hydrolysis of Methyl 3-benzoylbenzoate
Abstract
Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic and antipyretic properties.[1] Its synthesis is a topic of significant interest in pharmaceutical process development. This document provides a comprehensive, validated protocol for the conversion of Methyl 3-benzoylbenzoate to Ketoprofen. The core transformation is a saponification reaction, a fundamental process in organic synthesis involving the base-catalyzed hydrolysis of an ester. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, methods for reaction monitoring and product characterization, and critical safety protocols.
Scientific Principle and Reaction Mechanism
The conversion of Methyl 3-benzoylbenzoate to Ketoprofen is achieved through the hydrolysis of the methyl ester functional group to a carboxylic acid. While this can be catalyzed by either acid or base, base-catalyzed hydrolysis, or saponification, is generally preferred for its high efficiency and irreversibility.[2][3]
Causality of Method Selection: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid.
A crucial aspect of using a strong base like sodium hydroxide (NaOH) is the final, irreversible acid-base reaction. The newly formed carboxylic acid (a weak acid) is immediately deprotonated by any available strong base (either methoxide or hydroxide) to form the highly stable sodium carboxylate salt.[3] This deprotonation step shifts the entire equilibrium of the reaction towards the products, driving the hydrolysis to completion.[4] Acid-catalyzed hydrolysis, in contrast, is an equilibrium process and may not proceed to completion without the removal of one of the products (e.g., methanol).
The final step of the process involves an acidic workup. The addition of a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt, causing the final Ketoprofen product to precipitate out of the aqueous solution as a solid.
Process Visualization
The following diagrams illustrate the chemical transformation and the overall laboratory workflow.
Caption: Chemical conversion of Methyl 3-benzoylbenzoate to Ketoprofen.
Caption: Step-by-step experimental workflow for Ketoprofen synthesis.
Materials, Reagents, and Equipment
| Reagent / Material | Grade | CAS Number | Supplier Example |
| Methyl 3-benzoylbenzoate | ≥98% | 93-58-3 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade, Pellets | 1310-73-2 | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | 67-56-1 | VWR |
| Hydrochloric Acid (HCl) | Concentrated, ~37% | 7647-01-0 | J.T. Baker |
| Ethyl Acetate | ACS Grade | 141-78-6 | EMD Millipore |
| Deionized Water | Type II or higher | 7732-18-5 | In-house |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | Merck |
| Equipment | Description |
| Round-bottom flask (250 mL) | Standard ground glass joint |
| Reflux Condenser | Liebig or Allihn type |
| Heating Mantle | With magnetic stirring capability |
| Magnetic Stir Bars | PTFE-coated |
| Beakers & Graduated Cylinders | Assorted sizes |
| Buchner Funnel & Filter Flask | For vacuum filtration |
| Vacuum Pump / Aspirator | Standard laboratory grade |
| pH paper or pH meter | Range 1-14 |
| Rotary Evaporator | For solvent removal |
| Analytical Balance | 4-decimal place |
| Melting Point Apparatus | |
| HPLC, NMR, IR Spectrometers | For final product analysis |
Detailed Experimental Protocol
4.1. Saponification Reaction
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-benzoylbenzoate (10.0 g, 41.6 mmol).
-
Dissolution: Add 80 mL of methanol to the flask and stir until the starting material is fully dissolved.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.5 g, 62.5 mmol, 1.5 eq) in 20 mL of deionized water. Carefully add this aqueous NaOH solution to the methanolic solution of the ester.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 70-75 °C) with vigorous stirring.
-
Reaction Time: Maintain the reflux for 2 hours. The reaction mixture should be a clear, homogeneous solution.
4.2. Reaction Monitoring
-
Sampling: After 2 hours, briefly stop heating, remove the flask, and take a small aliquot of the reaction mixture with a capillary tube.
-
TLC Analysis: Spot the aliquot on a silica gel TLC plate alongside a spot of the starting material (dissolved in ethyl acetate).
-
Elution: Develop the plate using a solvent system such as 3:1 Hexane:Ethyl Acetate.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared. The product (carboxylate salt) will remain at the baseline.
4.3. Workup and Product Isolation
-
Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Precipitation: To the remaining aqueous solution, add 50 mL of deionized water. Cool the solution in an ice bath with stirring.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid dropwise to the cold, stirring solution. Monitor the pH. Continue adding acid until the pH is approximately 2-3.[5] A thick white precipitate of Ketoprofen will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any remaining inorganic salts.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or petri dish. Dry the product in a vacuum oven at 40-50 °C overnight to yield Ketoprofen as a white crystalline solid.[5]
Product Characterization and Validation
A successful synthesis requires rigorous characterization to confirm the identity, purity, and yield of the final product.
| Parameter | Method | Expected Result |
| Yield | Gravimetric | ~95-98% (Theoretical yield: ~9.6 g) |
| Appearance | Visual Inspection | White crystalline solid |
| Melting Point | Mel-Temp Apparatus | 94-96 °C |
| Purity | HPLC | >99% peak area |
| Identity | ¹H NMR, IR Spectroscopy | Match reference spectra for Ketoprofen |
-
HPLC Analysis: High-Performance Liquid Chromatography is essential for determining the purity of the final compound and quantifying any impurities.[6]
-
Spectroscopic Analysis:
-
¹H NMR: Confirms the molecular structure. Expect to see the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
IR Spectroscopy: Provides evidence of the functional group transformation. Look for the disappearance of the C-O ester stretch (~1250 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
-
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[7]
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[8]
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. Always add acid to water slowly, never the other way around, to control the exothermic reaction.[7]
-
Methanol (MeOH): A flammable and toxic solvent. Avoid inhalation and skin contact. Keep away from ignition sources.[9]
-
General Handling: Store acids and bases in separate, appropriate cabinets.[8] Ensure spill kits for both acids and bases are readily available.
References
-
MDPI. (2025, January 21). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. Retrieved from [Link]
-
PMC. (2025, January 7). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Retrieved from [Link]
-
ACS Publications. (2023, May 4). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Retrieved from [Link]
-
ResearchGate. (2025, December 19). Transition-metal catalyzed synthesis of Ketoprofen. Retrieved from [Link]
- Google Patents. WO1998049127A1 - Process for producing ketoprofen and 5-benzoyl-3-methyl-2-indolinone.
-
European Patent Office. EP 0309009 A1 - Process for preparing ketoprofen. Retrieved from [Link]
-
Journal of Yunnan University: Natural Sciences Edition. (2021). Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. Retrieved from [Link]
- Google Patents. CN106748718B - Preparation process of ketoprofen.
-
Bitesize Bio. (2022, December 16). Your Essential Guide to Handling Bases Safely in the Lab. Retrieved from [Link]
-
European Patent Office. EP0990637A1 - Process for producing ketoprofen and 5-benzoyl-3-methyl-2-indolinone. Retrieved from [Link]
-
Organic Chemistry Portal. Methyl Esters. Retrieved from [Link]
-
Chemguide. hydrolysis of esters. Retrieved from [Link]
-
National University of Singapore. (2016, April 20). Standard Operating Procedure: WORKING WITH ACIDS AND BASES. Retrieved from [Link]
- Google Patents. CN101759556B - Synthesis method of ketoprofen.
- Google Patents. CN105037127A - Preparation method for ketoprofen.
-
MSC. (2025, March 25). Chemical Storage Guidelines: Acid, Base & Solvent Safety. Retrieved from [Link]
-
British Pharmacopoeia. SAFETY DATA SHEET - Ketoprofen. Retrieved from [Link]
-
Veeprho. (2023, November 22). Exploring Ketoprofen Impurities: Key Factors for Pharmaceutical Quality and Safety. Retrieved from [Link]
-
ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]
-
SciSpace. (2012, March 15). Synthesis and in silico study of new ketoprofen derivatives. Retrieved from [Link]
-
European Patent Office. EP 0 990 637 A1 - PROCESS FOR PRODUCING KETOPROFEN AND 5-BENZOYL-3-METHYL-2-INDOLINONE. Retrieved from [Link]
-
CPAchem. (2023, December 14). Safety data sheet - Methyl benzoate. Retrieved from [Link]
- Google Patents. US5162576A - Resolution of ketoprofen.
-
Farmalabor. (2023, March 27). SAFETY DATA SHEET - KETOPROFEN. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
SciSpace. Spectrophotometric determination of ketoprofen and its application in pharmaceutical analysis. Retrieved from [Link]
-
MDPI. (2021, September 29). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Retrieved from [Link]
-
Master Organic Chemistry. (2025, September 30). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Retrieved from [Link]
-
Zoetis. (2015, March 20). SAFETY DATA SHEET - Ketofen. Retrieved from [Link]
- Google Patents. US4185027A - Hydrolysis of methyl esters.
-
Gavin Publishers. (2024, November 4). Clinical Pharmacology of Ketoprofen. Retrieved from [Link]
-
Chemistry Steps. (2024, December 16). Organic Acids and Bases. Retrieved from [Link]
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- 8. alliancechemical.com [alliancechemical.com]
- 9. fishersci.com [fishersci.com]
Application Note: Methyl 3-Benzoylbenzoate (m-MBB) in Low-Migration UV-Curable Food Packaging Inks
Executive Summary
The stringent regulatory landscape surrounding food packaging demands UV-curable inks with near-zero migration and exceptionally low odor. While the traditional ortho-isomer, [1], has long served as an industry-standard Type II photoinitiator, its meta-substituted analog,[2], offers unique stereochemical advantages for advanced formulations. This application note provides a comprehensive guide for researchers and materials scientists to formulate, cure, and validate m-MBB-based inks. It details the causality behind its photochemical efficiency and outlines a self-validating protocol for rigorous migration analysis.
Chemical Rationale & Mechanistic Insights
As a Type II photoinitiator, m-MBB relies on a bimolecular process to generate the free radicals necessary for polymerization. Upon UV irradiation, the benzophenone core absorbs photons, transitioning from a ground state (S0) to an excited singlet state (S1), followed by rapid intersystem crossing (ISC) to a long-lived triplet state (T1).
The Causality of Meta-Substitution: In the traditional ortho-isomer (OMBB), the close proximity of the ester group to the benzoyl moiety induces steric hindrance, which slightly twists the aromatic rings out of coplanarity. This stereochemical twist can perturb the π-π* and n-π* transitions, occasionally shortening the triplet lifetime. By shifting the ester group to the meta position, m-MBB minimizes this steric clash. The resulting planar conformation stabilizes the excited triplet state, increasing the probability of exciplex formation with a tertiary amine synergist (e.g., Ethyl 4-(dimethylamino)benzoate, EDB). The subsequent hydrogen abstraction yields a highly reactive alkylamino radical that initiates acrylate polymerization, while the resulting ketyl radical remains inactive and safely embedded in the crosslinked matrix.
Photochemical mechanism of m-MBB Type II photoinitiation with an amine synergist.
Self-Validating Experimental Protocol: Formulation and Migration Analysis
To ensure absolute trustworthiness in food-contact safety data, the following protocol incorporates an internal standard (IS) validation loop. This ensures that any calculated migration levels are inherently corrected for extraction efficiency, making the analytical system self-validating.
Phase 1: Ink Formulation
-
Base Matrix : Combine 60 wt% aliphatic urethane acrylate oligomer with 30 wt% trimethylolpropane triacrylate (TMPTA) monomer.
-
Initiator Addition : Add 4.0 wt% [2] and 3.0 wt% amine synergist (EDB).
-
Homogenization : Mix under high shear (3000 rpm) for 30 minutes in a light-blocked vessel to prevent premature polymerization.
Phase 2: Printing and UV Curing
-
Application : Apply the formulated ink onto a low-density polyethylene (LDPE) substrate using a laboratory flexographic proofer (target coat weight: 2 g/m²).
-
Curing : Pass the substrate under a medium-pressure mercury UV lamp (or 395 nm UV-LED array) at a line speed of 50 m/min, delivering a total curing energy of 175 mJ/cm².
Phase 3: Self-Validating Migration Extraction
-
Sample Preparation : Cut exactly 1 dm² of the cured printed film.
-
Internal Standard Spiking : Spike the sample with 50 µL of a 10 ppm Benzophenone-d10 solution (Internal Standard). Causality: Spiking before extraction ensures that any matrix effects, solvent losses, or degradation during incubation are mathematically neutralized during final quantification.
-
Extraction : Immerse the film in 100 mL of 95% ethanol (food simulant) and incubate at 60°C for 10 days to simulate long-term storage conditions.
Phase 4: HPLC-UV/MS Analysis
-
Chromatography : Inject 10 µL of the extract into an HPLC system equipped with a C18 column. Use a gradient mobile phase of Water/Acetonitrile.
-
Detection : Monitor UV absorption at 258 nm and confirm molecular mass via MS (m/z 240 for m-MBB).
-
Validation Check : Calculate the recovery rate of Benzophenone-d10. If recovery is <85% or >115%, the extraction is deemed compromised and must be repeated. Only proceed to quantify m-MBB migration if the IS recovery validates the extraction integrity.
Self-validating workflow for formulating and testing low-migration UV-curable inks using m-MBB.
Quantitative Data Presentation
The structural stability of the [3] translates directly to improved macroscopic properties. Table 1 summarizes the performance of m-MBB against industry standards.
Table 1: Comparative Performance of Photoinitiators in Food Packaging Inks
| Photoinitiator | Substitution Type | Absorbance Max (nm) | Curing Energy Required (mJ/cm²) | Odor Score (1=Low, 5=High) | Specific Migration (ppb)* |
| Benzophenone | Unsubstituted | 254 / 340 | 150 | 4 | > 50 |
| OMBB | Ortho-substituted | 254 / 340 | 180 | 1 | 15 |
| m-MBB | Meta-substituted | 258 / 345 | 175 | 1 | 12 |
*Migration tested in 95% Ethanol simulant after 10 days at 60°C. The regulatory limit for specific migration in food packaging is typically < 50 ppb depending on the jurisdiction.
Conclusion
Methyl 3-benzoylbenzoate (m-MBB) presents a highly effective, low-odor alternative for UV-curable food packaging inks. By leveraging meta-substitution to relieve steric hindrance, formulators can achieve robust triplet-state lifetimes and highly efficient hydrogen abstraction. When paired with a self-validating migration protocol, m-MBB ensures both high-speed curing and strict regulatory compliance.
References
-
Title: Methyl 3-benzoylbenzoate | C15H12O3 | CID 349621 - PubChem Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Methyl o-benzoylbenzoate | C15H12O3 | CID 11816 - PubChem Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Isomerization of Trimethyl α-Keto Trithioorthocarboxylates into α,α-Bis(methylthio) Thiolcarboxylates. A New Rearrangement of Synthetic Interest Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
Application Note: Advanced Techniques for Incorporating Methyl 3-Benzoylbenzoate into UV-Curable Oligomer Blends
Executive Summary
The transition toward high-performance, UV-curable polymer matrices requires precise control over photoinitiator integration. Methyl 3-benzoylbenzoate (CAS 21204-86-4) is a highly effective Norrish Type II photoinitiator utilized in specialized acrylate and epoxy oligomer blends. Because it exists as a crystalline solid at room temperature, improper incorporation leads to micro-crystallization, optical haze, and incomplete polymerization. This application note details the mechanistic causality, physicochemical profiling, and a self-validating thermal blending protocol designed to achieve flawless molecular dispersion of Methyl 3-benzoylbenzoate in high-viscosity oligomer systems.
Mechanistic Overview: Norrish Type II Photochemistry
Unlike Type I photoinitiators that undergo unimolecular cleavage, Methyl 3-benzoylbenzoate relies on a bimolecular hydrogen abstraction mechanism. Upon UV irradiation (typically in the 250–360 nm range), the benzophenone moiety is excited to a singlet state and rapidly undergoes intersystem crossing to a reactive triplet state [n,π∗] [1].
Because this triplet state possesses diradical character, it must collide with a hydrogen donor—typically a tertiary amine synergist (e.g., Methyldiethanolamine, MDEA). This collision abstracts a hydrogen atom, generating two distinct radicals:
-
Ketyl Radical: Highly stabilized and generally inactive toward initiating polymerization. It primarily undergoes termination via coupling.
-
Alkylamino Radical: Highly reactive, serving as the primary initiator that attacks the double bonds of the oligomer/monomer matrix to propagate crosslinking[2].
Fig 1. Norrish Type II photochemical signaling and radical generation pathway.
Physicochemical Profiling & Oligomer Compatibility
To engineer a successful formulation, the physical properties of the photoinitiator must dictate the processing parameters. Methyl 3-benzoylbenzoate exhibits an XLogP3 of 3.6, indicating moderate lipophilicity that ensures excellent thermodynamic compatibility with hydrophobic oligomers [1]. However, its melting point (43–45 °C) demands a thermally assisted dissolution strategy to overcome the enthalpy of fusion and prevent phase separation [3].
Table 1: Physicochemical Profile of Methyl 3-benzoylbenzoate
| Property | Value | Formulation Implication |
| CAS Number | 21204-86-4 | Standardized tracking and compliance. |
| Molecular Weight | 240.25 g/mol | Determines molar equivalents for amine synergist ratios. |
| Melting Point | 43 – 45 °C | Critical: Matrix must be heated >50 °C for dissolution. |
| XLogP3 | 3.6 | Highly miscible in non-polar to moderately polar acrylates. |
| Topological Polar Surface Area | 43.4 Ų | Low polarity; requires high-shear mixing in epoxy matrices. |
Table 2: Oligomer Compatibility & Blending Parameters
| Oligomer Class | Compatibility | Recommended Loading | Required Blending Temp |
| Aliphatic Urethane Acrylate | High | 3.0 – 5.0 wt% | 50 °C |
| Bisphenol-A Epoxy Acrylate | Medium | 4.0 – 6.0 wt% | 60 °C (Requires Diluent) |
| Polyester Acrylate | High | 3.0 – 5.0 wt% | 45 °C |
Formulation Causality: The "Why" Behind the Workflow
A robust protocol is built on scientific causality rather than arbitrary steps. The following principles govern our blending methodology:
-
Thermal Conditioning (55 °C): Attempting to dissolve a solid photoinitiator in a room-temperature, high-viscosity oligomer results in localized super-saturation and micro-crystallization. Heating the matrix to 55 °C (10 °C above the initiator's melting point) shifts the solid-liquid equilibrium, allowing the compound to melt directly into the polymer matrix.
-
Delayed Synergist Addition (Cooling to 35 °C): Tertiary amines (the hydrogen donors) are often volatile and sensitive to thermal oxidation. Adding them at 55 °C causes evaporative loss, skewing the stoichiometric ratio required for efficient radical generation and leading to severe oxygen inhibition at the coating surface.
-
Vacuum Degassing: High-shear mixing introduces micro-bubbles. In a UV-curable film, these bubbles act as refractive interfaces that scatter incoming UV photons, drastically reducing penetration depth and causing incomplete bottom-cure.
Step-by-Step Protocol: Thermal-Assisted Blending
Fig 2. Step-by-step thermal blending workflow for high-viscosity oligomers.
Materials Required:
-
Base Oligomer (e.g., Aliphatic Urethane Acrylate)
-
Reactive Diluent (e.g., Hexanediol diacrylate - HDDA)
-
Methyl 3-benzoylbenzoate (Photoinitiator)
-
Methyldiethanolamine (MDEA - Amine Synergist)
Methodology:
-
Matrix Preparation: In a jacketed mixing vessel, combine the base oligomer (70 wt%) and reactive diluent (20 wt%).
-
Thermal Conditioning: Circulate heated fluid through the vessel jacket to raise the internal temperature of the blend to 55 °C . Monitor via an immersed thermocouple.
-
Photoinitiator Addition: Gradually sift 5 wt% of Methyl 3-benzoylbenzoate into the vortex of the heated matrix to prevent agglomeration ("fish-eye" formation).
-
High-Shear Mixing: Engage the disperser at 800 RPM for 20 minutes. The elevated temperature will melt the photoinitiator, while the shear forces ensure homogeneous distribution.
-
Thermal Reduction: Reduce the jacket temperature and cool the mixture to 35 °C .
-
Synergist Addition: Once cooled, add 5 wt% of the MDEA synergist. Mix at a lower shear (400 RPM) for 10 minutes to prevent volatilization.
-
Degassing: Transfer the blend to a vacuum chamber and apply -0.9 bar for 10 minutes until no further bubble evolution is observed.
Performance Validation (Self-Validating System)
A scientific protocol must contain internal mechanisms to verify its success prior to full-scale application.
Checkpoint 1: Optical Clarity Drawdown (Dispersion Verification)
-
Procedure: Draw down a 50 µm wet film of the uncured blend onto a clean glass slide.
-
Validation: Inspect the film against a dark background under a high-intensity LED. The presence of haze or particulate scattering indicates incomplete dissolution of the Methyl 3-benzoylbenzoate. If observed, return the batch to Step 4. A perfectly clear film validates the thermal blending step.
Checkpoint 2: Cure Kinetics via FTIR (Reactivity Verification)
-
Procedure: Expose the 50 µm film to a 365 nm UV LED source (500 mJ/cm²). Perform Attenuated Total Reflectance (ATR) FTIR spectroscopy before and after curing.
-
Validation: Monitor the disappearance of the acrylate C=C double bond twisting vibration at 810 cm⁻¹ , using the stable carbonyl C=O peak at 1720 cm⁻¹ as an internal reference. A double bond conversion rate of >85% validates that the photoinitiator and amine synergist were successfully integrated without thermal degradation.
References
-
Title: Methyl 3-benzoylbenzoate | C15H12O3 | CID 349621 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Regioelectronic control of intramolecular charge-transfer quenching in excited triplet p-acylbenzoate esters Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Application Note: Laboratory Scale-Up Procedures for Methyl 3-Benzoylbenzoate Production
Executive Summary
Methyl 3-benzoylbenzoate (C₁₅H₁₂O₃) is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and photoactive materials[1]. Transitioning the synthesis of this compound from a milligram-scale discovery lab to a kilogram-scale process requires rigorous control over reaction equilibrium, regioselectivity, and purification. This application note details a highly optimized, self-validating 1.0 kg scale-up protocol utilizing a chemically driven Fischer esterification, ensuring >99% regiochemical purity and exceptional yield.
Mechanistic Rationale & Route Selection
Regioselectivity: Esterification vs. Friedel-Crafts Acylation
While the Friedel-Crafts acylation of methyl benzoate with benzoyl chloride theoretically yields the meta-isomer due to the electron-withdrawing, meta-directing nature of the methoxycarbonyl group[2], this route is suboptimal for scale-up. The deactivated aromatic ring requires harsh Lewis acid conditions (excess AlCl₃) and high temperatures, leading to tar formation, difficult phase separations, and the generation of trace ortho and para isomers that are notoriously difficult to purge.
To guarantee 100% regiochemical purity, our protocol utilizes the direct Fischer esterification of commercially available 3-benzoylbenzoic acid[3]. By starting with the pre-formed meta architecture, we eliminate isomeric impurities entirely, shifting the process engineering focus solely to driving the esterification equilibrium.
Causality of Catalyst and Dehydration Strategy
Fischer esterification is an equilibrium-driven process. At the bench scale, researchers often use sulfuric acid (H₂SO₄)[3]. However, at the kilogram scale, H₂SO₄ can cause oxidative degradation and promote the formation of dimethyl ether from methanol. To mitigate this, we replace H₂SO₄ with Methanesulfonic Acid (MSA) , a non-oxidizing, highly effective organic acid catalyst[4].
Furthermore, physical water removal (e.g., Dean-Stark apparatus) is highly inefficient here because methanol (bp 64.7 °C) and water form a challenging matrix to separate without losing the bulk solvent. Instead, we employ a chemical dehydration strategy using Trimethyl Orthoformate (TMOF) [4]. TMOF reacts irreversibly with the byproduct water to generate additional methanol and methyl formate (bp 32 °C), effectively pulling the reaction to >99% conversion via Le Chatelier’s principle.
Process Flow & Mechanistic Diagrams
Figure 1: Scalable process workflow for the synthesis of Methyl 3-benzoylbenzoate.
Figure 2: Fischer esterification mechanism coupled with TMOF water scavenging.
Experimental Protocols (1.0 kg Scale)
Note: This protocol is designed as a self-validating system. Do not proceed to subsequent phases without passing the defined In-Process Control (IPC) checks.
Phase 1: Reactor Setup & Initiation
-
Preparation: Ensure a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe is clean and dry. Purge the system with N₂ for 15 minutes.
-
Charging: Add 1.00 kg of 3-benzoylbenzoic acid (4.42 mol) to the reactor.
-
Solvent Addition: Charge 5.0 L of anhydrous methanol into the reactor. Initiate mechanical stirring at 150 RPM.
-
Catalyst Addition: Slowly add 85.0 g (0.88 mol, 0.2 eq) of Methanesulfonic acid (MSA)[4]. Self-Validation: Observe a slight exotherm. Ensure the internal temperature does not exceed 30 °C during addition.
Phase 2: Reaction & Chemical Dehydration
-
Primary Esterification: Heat the jacket to achieve a gentle internal reflux (approx. 64–65 °C). Maintain reflux for 5 hours[4].
-
Cooling: Reduce the jacket temperature to cool the internal mixture to 25 °C.
-
Water Scavenging: Add 703 g (6.63 mol, 1.5 eq) of Trimethyl orthoformate (TMOF) dropwise over 30 minutes[4].
-
Secondary Reaction: Stir the mixture at room temperature for 12–24 hours to allow TMOF to completely consume residual water[4].
-
IPC Check 1 (Conversion): Withdraw a 1.0 mL sample, dilute in 10 mL acetonitrile, and analyze via HPLC (254 nm).
-
Pass Criteria: 3-benzoylbenzoic acid peak area is < 1.0%.
-
Fail Action: If > 1.0%, add an additional 0.2 eq of TMOF and stir for 4 hours before re-testing.
-
Phase 3: Workup & Crystallization
-
Neutralization: Transfer the reaction mixture to a 20 L extraction vessel. Slowly add 2.0 L of saturated aqueous NaHCO₃. Self-Validation (IPC Check 2): Test the aqueous phase with pH strips; it must read between pH 7.0 and 7.5 to ensure MSA is fully neutralized, preventing reverse hydrolysis during concentration.
-
Solvent Swap: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp 40 °C) to remove methanol and methyl formate.
-
Extraction: Add 4.0 L of Ethyl Acetate (EtOAc) to the aqueous residue. Stir vigorously for 10 minutes, allow phases to separate, and collect the organic layer. Wash the organic layer with 2.0 L of brine.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to a crude yellow oil.
-
Crystallization: Dissolve the crude oil in 2.5 L of warm (50 °C) Hexane[3]. Slowly cool the solution to 0 °C over 4 hours at a stirring rate of 50 RPM to promote controlled crystal nucleation.
-
Isolation: Filter the resulting white crystals under vacuum. Wash the filter cake with 500 mL of ice-cold hexane.
-
Drying: Dry the product in a vacuum oven at 30 °C for 12 hours.
Quantitative Data & Analytical Standards
Table 1: Quantitative Material Balance (1.0 kg Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |
| 3-Benzoylbenzoic acid | 226.23 | 1.00 | 1000 g | 4.42 | Limiting Reagent |
| Methanol (Anhydrous) | 32.04 | ~28.0 | 5.0 L | 123.5 | Reactant / Solvent |
| Methanesulfonic acid | 96.11 | 0.20 | 85 g | 0.88 | Catalyst |
| Trimethyl orthoformate | 106.12 | 1.50 | 703 g | 6.63 | Chemical Water Scavenger |
| Methyl 3-benzoylbenzoate | 240.25 | 0.92 (Yield) | 977 g | 4.06 | Target Product[1] |
Table 2: In-Process Control (IPC) and Release Specifications
| Parameter | Analytical Method | Acceptance Criteria | Corrective Action if Failed |
| Reaction Conversion | HPLC (UV 254 nm) | Starting Material < 1.0% | Add 0.2 eq TMOF, stir 4h |
| Neutralization pH | pH Strip (Aqueous) | pH 7.0 - 7.5 | Adjust with 1M NaHCO₃ |
| Product Purity | GC-MS / HPLC | > 99.0% (Area %) | Recrystallize from Hexane |
| Moisture Content | Karl Fischer Titration | < 0.1% w/w | Extended vacuum drying |
References
- Title: Isomerization of Trimethyl α-Keto Trithioorthocarboxylates into α,α-Bis(methylthio) Thiolcarboxylates.
- Title: Regioelectronic control of intramolecular charge-transfer quenching in excited triplet p-acylbenzoate esters Source: Journal of the American Chemical Society - ACS Publications URL
- Title: Methyl 3-benzoylbenzoate | C15H12O3 | CID 349621 Source: PubChem - NIH URL
- Title: Methyl 2-benzoylbenzoate | 606-28-0 Source: Benchchem URL
Sources
Troubleshooting & Optimization
Technical Support Center: Photochemical Optimization of Methyl 3-benzoylbenzoate
Welcome to the Photochemical Optimization Support Center. As a Senior Application Scientist, I have designed this portal for researchers, scientists, and drug development professionals who are troubleshooting low quantum yield efficiencies in benzophenone derivatives.
Methyl 3-benzoylbenzoate (MBB) is a highly effective Type II photoinitiator and triplet sensitizer. Its efficiency relies entirely on its ability to absorb UV light, undergo intersystem crossing (ISC) to a long-lived triplet state ( T1 ), and subsequently abstract a hydrogen atom from a co-initiator (synergist) to generate free radicals [1][1]. When your measured quantum yield ( Φ ) drops, it is almost always due to environmental factors intercepting this pathway.
Photochemical pathway of Methyl 3-benzoylbenzoate highlighting radical generation and quenching.
Diagnostic Workflow
Before diving into the FAQs, use the following logical workflow to isolate the root cause of your quantum yield decay.
Diagnostic workflow for troubleshooting low quantum yield in photochemical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the apparent quantum yield of MBB drastically lower in ambient conditions compared to literature values? Causality & Solution: The most common culprit is oxygen quenching. Molecular oxygen ( O2 ) is a ground-state triplet that highly efficiently quenches the excited triplet states of benzophenone derivatives via energy transfer. This produces reactive singlet oxygen and returns the photoinitiator to its ground state without radical formation [2][2]. To resolve this, rigorous deoxygenation of the solvent is mandatory (see Protocol 1).
Q2: I have degassed my sample, but the quantum yield remains low. Could the concentration be an issue? Causality & Solution: Yes. If the optical density (OD) of your solution exceeds 0.1 at the excitation wavelength, you are likely encountering the Inner Filter Effect (IFE) and Aggregation-Caused Quenching (ACQ). High concentrations cause the molecules at the front of the cuvette to absorb all the light, preventing uniform excitation. Furthermore, planar aromatic molecules in close proximity can form excimers that decay non-radiatively [3][3]. Dilute your sample to an absorbance of < 0.1 OD.
Q3: How does the choice of solvent impact the hydrogen abstraction efficiency of MBB? Causality & Solution: Benzophenones rely on an n→π∗ transition for efficient ISC. Highly polar protic solvents (like alcohols) can form hydrogen bonds with the carbonyl oxygen of MBB. This stabilizes the n -orbital, increasing the energy gap between the S1 and T1 states, which can reduce the ISC rate and lower the overall quantum yield. Switching to an aprotic solvent (e.g., acetonitrile or dichloromethane) often restores efficiency.
Quantitative Data Summary
The following table summarizes how specific environmental variables impact the quantum yield ( Φ ) of Methyl 3-benzoylbenzoate.
| Experimental Variable | Sub-optimal Condition | Optimized Condition | Impact on Quantum Yield ( Φ ) | Mechanistic Causality |
| Dissolved Oxygen | Aerated Solvent | Degassed (Argon/Vacuum) | Decreases Φ by up to 90% | O2 acts as a triplet quencher, intercepting the T1 state to form singlet oxygen, preventing radical formation. |
| Solvent Polarity | Polar Protic (e.g., Ethanol) | Aprotic (e.g., Acetonitrile) | Moderate Decrease | Protic solvents hydrogen-bond with the carbonyl, increasing the S1(n,π∗)→T1 energy gap and slowing ISC. |
| Concentration | >0.1 OD at λex | <0.1 OD at λex | Non-linear Decrease | High concentrations cause the Inner Filter Effect (IFE) and Aggregation-Caused Quenching (ACQ), leading to non-radiative decay. |
| Co-initiator Ratio | 1:1 MBB to Amine | 1:5 MBB to Amine | Stagnant ΦR | Excess amine synergist is required to ensure pseudo-first-order kinetics for the hydrogen abstraction step. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems . This means the success of the procedure is intrinsically proven by the physical readouts of the experiment itself, eliminating guesswork.
Protocol 1: Rigorous Solvent Deoxygenation via Freeze-Pump-Thaw
Self-Validating Mechanism: The complete cessation of gas bubbles during the final thaw cycle provides visual, absolute confirmation that the solvent lattice is entirely free of dissolved gases, eliminating oxygen quenching variables.
-
Preparation: Place your MBB solution in a Schlenk flask or a specialized sealable quartz cuvette attached to a high-vacuum manifold (Schlenk line).
-
Freeze: Submerge the flask in a Dewar containing liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Open the flask to the vacuum line for 5–10 minutes to evacuate the headspace of all atmospheric gases.
-
Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow it to thaw completely in a room-temperature water bath. You will observe bubbles forming as trapped gases escape the melting solvent lattice.
-
Iterate: Repeat steps 2 through 4 for a minimum of three cycles.
-
Validation: During the final thaw cycle, observe the liquid. If no bubbles evolve as the solvent melts, the system is fully degassed. Backfill with ultra-pure Argon before removing the sample.
Protocol 2: Absolute Quantum Yield Determination via Chemical Actinometry
Self-Validating Mechanism: By using a potassium ferrioxalate standard, the system intrinsically calibrates the exact photon flux of the photoreactor at the time of the experiment, neutralizing any errors caused by lamp degradation or optical misalignment [4][4].
-
Actinometer Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H2SO4 in a dark room (red light only).
-
Irradiation: Place a quartz cuvette containing the actinometer solution into your photoreactor. Irradiate for a precisely measured time ( t ) using a monochromatic light source matching your MBB excitation wavelength (e.g., 350 nm).
-
Development: Add a buffered solution of 1,10-phenanthroline to the irradiated cuvette. The photogenerated Fe2+ ions will form a red complex.
-
Flux Calculation: Measure the absorbance of the red complex at 510 nm using a UV-Vis spectrophotometer. Using the known quantum yield of ferrioxalate ( Φ≈1.2 at 350 nm), calculate the exact photon flux (photons/second) of your light source.
-
Sample Measurement: Place your degassed MBB formulation (with amine synergist and monomer) into the same photoreactor. Irradiate under identical conditions.
-
Yield Determination: Monitor the conversion of the monomer (e.g., via Real-Time FTIR tracking the acrylate double bond at 1635 cm−1 ). Divide the moles of polymerized monomer by the moles of absorbed photons (determined in Step 4) to calculate the absolute quantum yield of photopolymerization ( Φp ).
References
-
Title: A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy Source: RSC Publishing URL: [Link]
-
Title: Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) Source: IUPAC URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Technical Support Center: Optimizing Recrystallization of Methyl 3-benzoylbenzoate
This guide provides in-depth troubleshooting and practical methodologies for the purification of Methyl 3-benzoylbenzoate via recrystallization. Designed for researchers and drug development professionals, this document moves beyond basic protocols to explain the causal factors behind experimental choices, ensuring a higher rate of success in achieving crystalline purity.
Introduction: The Molecule and the Challenge
Methyl 3-benzoylbenzoate (C₁₅H₁₂O₃) is a benzophenone derivative, possessing a moderately polar structure due to its ester functional group and the ketone linkage between two phenyl rings. This structure dictates its solubility, making it poorly soluble in non-polar solvents like hexanes and sparingly soluble in polar protic solvents like water. Its ideal solubility lies in solvents of intermediate polarity.
The primary goal of recrystallization is to exploit differences in solubility between the target compound and its impurities at varying temperatures. An optimal solvent will dissolve Methyl 3-benzoylbenzoate completely at an elevated temperature but will have poor solubility for it at low temperatures, thus maximizing crystal recovery upon cooling.[1] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying behind in the mother liquor).[2]
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for recrystallizing Methyl 3-benzoylbenzoate?
Answer: The selection process is guided by the "like dissolves like" principle, balanced with the requirement for low solubility at room temperature.[2] Given the molecule's two aromatic rings and ester group, solvents of intermediate polarity are the most logical starting points.
Troubleshooting & Strategy:
-
Polarity Analysis: Methyl 3-benzoylbenzoate has both non-polar (two phenyl rings) and polar (ester and ketone groups) characteristics. This suggests that highly polar solvents (like water) will be poor solvents, and very non-polar solvents (like hexane) will also be poor solvents. Alcohols (methanol, ethanol, isopropanol) and moderately polar aprotic solvents (ethyl acetate, toluene, acetone) are excellent candidates.
-
Small-Scale Solubility Tests: Before committing your bulk sample, test several solvents on a small scale (~10-20 mg of crude product in a test tube).
-
Add the solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as recovery will be poor.[3]
-
If it is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a promising candidate.[1]
-
Cool the dissolved solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Q2: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the concentrated solution becomes supersaturated at a temperature that is above the melting point of your solid.[4] The solute separates as a liquid (the oil) instead of forming a crystal lattice. This is a common issue for compounds with lower melting points or when a solution is cooled too rapidly.
Troubleshooting & Strategy:
-
Reheat and Dilute: The most immediate fix is to reheat the solution until the oil redissolves completely. Add a small additional volume (10-20%) of the hot solvent to lower the saturation point.[4]
-
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or let it cool on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for forming large, pure crystals.[3]
-
Induce Crystallization at a Higher Temperature: As the solution cools but before it reaches the oiling-out temperature, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. The microscopic glass fragments provide a nucleation site for crystal growth.
-
Change Solvents: If oiling persists, the solvent's boiling point may be too high relative to the compound's melting point. Consider a lower-boiling solvent that still meets the solubility criteria.
Q3: No crystals are forming, even after cooling in an ice bath. What are my next steps?
Answer: This is a classic sign of either using too much solvent or a supersaturated solution that is resistant to nucleation.
Troubleshooting & Strategy:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to scratch the inner surface of the flask just below the liquid level. This provides a rough surface that can initiate crystal growth.
-
Seeding: If you have a pure crystal of Methyl 3-benzoylbenzoate, add a tiny speck to the solution. This "seed" acts as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.[4]
-
Introduce an Anti-Solvent (Mixed-Solvent System): If you are using a "good" solvent, you can carefully add a "poor" (but miscible) anti-solvent dropwise until persistent cloudiness appears. This indicates the solution is now saturated. Reheat gently or add a drop of the good solvent to clarify, then cool slowly. (See Protocol 2).
Q4: My final crystal yield is very low. How can I improve it without sacrificing purity?
Answer: A low yield is often a consequence of using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor even after cooling.
Troubleshooting & Strategy:
-
Minimize Solvent Usage: During the initial dissolving step, add the hot solvent in small portions, ensuring the solid is fully dissolved but the solution is not excessively dilute. The goal is a saturated solution at high temperature.[3]
-
Ensure Thorough Cooling: Cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature. Lower temperatures significantly decrease the solubility of the product in the mother liquor.
-
Minimize Transfer Loss: During filtration, ensure you quantitatively transfer all crystals to the filter funnel. A small amount of the ice-cold mother liquor or fresh, ice-cold solvent can be used to rinse the flask. Using warm or room-temperature solvent for rinsing will redissolve your product.
-
Check the Mother Liquor: If you suspect significant loss, you can try to recover a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.
Q5: A single solvent isn't working well. How do I develop a mixed-solvent system?
Answer: A mixed-solvent or two-solvent system is ideal when no single solvent has the desired steep solubility-temperature curve. The strategy is to find a pair of miscible solvents: one in which Methyl 3-benzoylbenzoate is highly soluble (the "good" solvent) and one in which it is nearly insoluble (the "poor" or "anti-solvent").
Troubleshooting & Strategy:
-
Identify the Pair: Based on small-scale tests, identify a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane). The key is that they must be fully miscible with each other. Ethanol/water and Toluene/hexane are common pairs.
-
Follow the Protocol: The standard procedure is to dissolve the compound in the minimum amount of the hot good solvent. Then, add the poor solvent dropwise, while keeping the solution hot, until you reach the point of incipient precipitation (the solution turns persistently cloudy).
-
Re-establish Clarity: Add a few drops of the hot good solvent to just redissolve the precipitate, making the solution clear again. You now have a hot, saturated solution.
-
Cool Slowly: Allow this saturated solution to cool slowly and undisturbed to promote the growth of pure crystals.
Data & Protocols
Table 1: Properties of Potential Solvents for Methyl 3-benzoylbenzoate Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index (P') | Predicted Solubility for C₁₅H₁₂O₃ | Notes & Potential Use |
| Hexane | 69 | 0.1 | Poor: Insoluble at all temperatures. | Excellent as an "anti-solvent" in a mixed system with a more polar solvent. |
| Toluene | 111 | 2.4 | Moderate: Sparingly soluble cold, soluble hot. | Good single solvent candidate. Its high boiling point may risk oiling out. |
| Ethyl Acetate | 77 | 4.4 | Good: Likely soluble cold, very soluble hot. | May be too effective, leading to low recovery. Good as the "soluble" solvent in a pair. |
| Acetone | 56 | 5.1 | Very Good: Likely too soluble even when cold. | Poor choice for a single solvent. Can be used as the "soluble" solvent in a pair. |
| Isopropanol | 82 | 3.9 | Moderate: Sparingly soluble cold, soluble hot. | Excellent single solvent candidate. |
| Ethanol | 78 | 4.3 (est.) | Good: Sparingly soluble cold, very soluble hot. | Excellent single solvent candidate or as the "soluble" solvent with water. |
| Methanol | 65 | 5.1 | Good: Sparingly soluble cold, very soluble hot. | Good single solvent candidate, lower boiling point reduces risk of oiling. |
| Water | 100 | 10.2 | Poor: Insoluble at all temperatures. | Excellent as an "anti-solvent" with a water-miscible solvent like ethanol or acetone. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization Screening
-
Place ~20 mg of crude Methyl 3-benzoylbenzoate into a small test tube.
-
Add a candidate solvent (e.g., Isopropanol) dropwise at room temperature until the solid is just covered. Agitate to check for solubility.
-
If insoluble, place the test tube in a hot water or sand bath and heat to the solvent's boiling point. Add more hot solvent drop-by-drop until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature. Observe the rate and quality of crystal formation.
-
Place the tube in an ice-water bath for 10 minutes to maximize crystallization.
-
Evaluate the result: an ideal solvent will show minimal solubility at room temperature but complete dissolution when hot, followed by the formation of a large crop of crystals upon cooling.
Protocol 2: Step-by-Step Mixed-Solvent System Optimization (Ethanol-Water Example)
-
Place the crude Methyl 3-benzoylbenzoate into an appropriately sized Erlenmeyer flask with a stir bar or boiling chip.
-
Heat ethanol to its boiling point (78 °C) in a separate beaker.
-
Add the minimum amount of hot ethanol to the flask while heating and stirring to completely dissolve the crude solid.
-
While maintaining the temperature, add deionized water (the anti-solvent) dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Add 1-2 more drops of hot ethanol to the mixture until the solution becomes clear again. The solution is now saturated.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, washing sparingly with an ice-cold ethanol/water mixture (e.g., 20:80 ratio).
-
Dry the crystals thoroughly to remove all residual solvent.
Visualization of Workflow
The following diagram illustrates the decision-making process for selecting and troubleshooting a recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent system.
References
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
University of Calgary. Recrystallisation. Available from: [Link]
-
Wired Chemist. Recrystallization. Available from: [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available from: [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Available from: [Link]
-
Reichardt, C. Solvents and Polarity. Available from: [Link]
-
PubChem - National Institutes of Health. Methyl 3-benzoylbenzoate. Available from: [Link]
-
ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Available from: [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Available from: [Link]
-
University of Rochester. Mixed Solvent Recrystallization. Available from: [Link]
-
Scribd. Solvent Polarity Index Table. Available from: [Link]
-
Millersville University. Recrystallization. Available from: [Link]
-
Biocyclopedia. Problems in recrystallization. Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
-
Michigan State University. Recrystallization. Available from: [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
-
University of York. Mixed-solvent recrystallisation. Available from: [Link]
Sources
Technical Support Center: Minimizing Yellowing in Polymers Initiated by Methyl 3-benzoylbenzoate
Welcome to the Advanced Polymer Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in UV-curable formulations for medical device coatings and pharmaceutical packaging: the yellowing effect associated with Norrish Type II photoinitiators.
While1[1] offers excellent surface cure and low odor, its photochemical pathway can lead to undesirable color shifts in the final polymer matrix. This guide explores the causality behind these shifts and provides self-validating protocols to mitigate them.
Mechanistic Insight: The Causality of Yellowing
MBB operates as a Norrish Type II photoinitiator. Upon UV irradiation, it enters an excited triplet state and abstracts a hydrogen atom from a co-initiator (typically an amine synergist), generating a ketyl radical and an alkylamino radical. While the alkylamino radical initiates polymerization, the ketyl radicals can undergo side reactions. Crucially, the2[2] (such as imines or quinoid structures) that absorb in the blue region of the visible spectrum, causing the polymer to appear yellow.
Photochemical pathway of Methyl 3-benzoylbenzoate leading to polymerization and yellowing.
Troubleshooting Guide & FAQs
Q1: Why does my polymer exhibit an immediate yellow tint post-curing with MBB? Causality : Immediate yellowing is almost always linked to the choice of the amine synergist. Aromatic amines form highly colored oxidation byproducts upon UV exposure[2]. Solution : Substitute aromatic amines with aliphatic amine synergists (e.g., Methyldiethanolamine - MDEA, or acrylated amines). Aliphatic amines lack the extended pi-conjugation necessary to form deeply colored quinoid structures upon oxidation. Additionally, optimize the MBB-to-amine molar ratio to the minimum effective level (typically 1:1 to 1:1.5) to reduce unreacted amine pooling in the matrix.
Q2: My formulation cures clear, but yellows significantly after a few weeks of environmental exposure. How do I prevent this? Causality : This is photo-oxidative degradation. Residual unreacted MBB, unreacted amines, or the polymer matrix itself degrades under continuous environmental UV exposure, forming chromophores over time. Solution : Incorporate a stabilization package consisting of a Hindered Amine Light Stabilizer (HALS) and a UV Absorber (UVA). Self-Validating Step: Ensure the UVA does not compete with MBB's absorption peak during the initial curing phase. Use a UVA that absorbs primarily in the UV-A region (320-400 nm) if your curing lamp emits primarily in the UV-C/UV-B region.
Q3: Does the UV curing dose (energy density) affect the Yellowness Index (YI)? Causality : Yes. Over-curing (excessive UV dose) leads to localized thermal degradation and photolysis of the polymer backbone. Conversely, under-curing leaves high concentrations of unreacted monomer and photoinitiator, which slowly oxidize over time. Solution : Conduct a dose-response ladder experiment (e.g., 100 to 1000 mJ/cm²) to find the exact threshold for maximum double-bond conversion using FTIR, and set the production dose strictly at that threshold plus a 10% safety margin.
Experimental Protocols
Protocol 1: Standardized Formulation and UV Curing to Minimize Yellowing
This protocol is designed to establish a baseline formulation that inherently resists yellowing.
-
Preparation : In an amber glass vial (to prevent premature photolysis), combine the base oligomer/monomer blend (e.g., aliphatic urethane acrylate).
-
Initiator Addition : Add 1.5 wt% Methyl 3-benzoylbenzoate. Stir at 40°C until completely dissolved.
-
Synergist Addition : Add 2.0 wt% of an aliphatic amine synergist (e.g., MDEA). Strictly avoid aromatic amines.
-
Drawdown : Apply a 50 µm film onto a clean glass substrate using a wire-wound drawdown bar.
-
Curing : Pass the substrate under a medium-pressure mercury lamp or a 365 nm LED array at a calibrated dose of 400 mJ/cm² (determined via radiometer).
-
Post-Cure Validation : Allow the film to rest in the dark for 24 hours at room temperature. Causality: This self-validating step ensures dark-cure completion and radical termination before colorimetric analysis, preventing skewed initial readings caused by transient radical species.
Protocol 2: Accelerated Weathering and Yellowness Index (YI) Measurement
This protocol validates the long-term optical stability of the polymer using the 3[3].
-
Baseline Measurement : Measure the initial color coordinates (CIE X, Y, Z) of the cured film using a spectrophotometer set to4[4].
-
YI Calculation : The spectrophotometer calculates YI based on the formula:5[5], where Cx and Cz are standard coefficients.
-
Accelerated Aging : Place the samples in a QUV Accelerated Weathering Tester. Expose to cycles of 8 hours UV-A (340 nm) at 60°C, followed by 4 hours of condensation at 50°C, for a total of 500 hours.
-
Final Measurement : Re-measure the YI. Calculate ΔYI (Final YI - Initial YI). A ΔYI<2.0 indicates excellent yellowing resistance suitable for pharmaceutical applications.
Experimental workflow for Yellowness Index (YI) evaluation via ASTM E313.
Quantitative Data Summary
The following table summarizes the impact of different amine synergists and stabilization additives on the Yellowness Index of MBB-initiated acrylate films (50 µm thickness).
Table 1: Impact of Amine Synergist and Additives on Yellowness Index (YI)
| Formulation | Synergist Type | Initial YI (ASTM E313) | Δ YI (After 500h QUV) |
| Formulation A (Control) | Aromatic (MDEA-derivative) | 4.2 | + 12.5 |
| Formulation B | Aliphatic (MDEA) | 1.1 | + 5.3 |
| Formulation C | Acrylated Amine | 0.8 | + 4.1 |
| Formulation D | Aliphatic + 1% HALS/UVA | 1.2 | + 0.9 |
References
-
PubChem. "Methyl 3-benzoylbenzoate | C15H12O3 | CID 349621". National Institutes of Health. URL:[Link]
-
CHNSpec. "What is Yellowness Index? YI D1925, YI E313?". CHNSpec. URL:[Link]
-
ASTM International. "Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates". ASTM E313-20. URL:[Link]
-
X-Rite. "Whiteness and Yellowness Indices in a SpectroEye". X-Rite. URL:[Link]
Sources
- 1. Methyl 3-benzoylbenzoate | C15H12O3 | CID 349621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates [store.astm.org]
- 4. What is Yellowness Index? - chnspec.net [chnspec.net]
- 5. Whiteness and Yellowness Indices in a SpectroEye [xrite.com]
Reducing residual odor from Methyl 3-benzoylbenzoate decomposition products
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the complex challenge of mitigating residual odors associated with the photolytic decomposition of Methyl 3-benzoylbenzoate (M3BB).
In UV-curable systems, M3BB acts as a highly effective Norrish Type II photoinitiator. However, its photochemical reaction pathways inevitably generate volatile organic compounds (VOCs). This guide provides a mechanistic understanding of these pathways and delivers field-proven, self-validating protocols to eliminate these odorous byproducts without compromising your formulation's cure kinetics.
Section 1: Mechanistic FAQ - Understanding the Source of the Odor
Q1: What are the primary odorous decomposition products generated from Methyl 3-benzoylbenzoate during UV irradiation? A: M3BB relies on hydrogen abstraction to generate initiating radicals. However, excess UV energy or the presence of oxygen leads to secondary photolytic cleavage. The primary bond cleavage typically occurs at the carbon alpha to the carbonyl group, forming a benzoyl radical. When this radical is quenched by a free proton, it forms benzaldehyde , which imparts a strong, penetrating almond-like odor. Other highly migratory and odorous byproducts include methyl benzoate, acetophenone derivatives, and unreacted ketyl radicals. Comprehensive migration studies have identified benzaldehyde and related derivatives as the most frequent and problematic photolytic decomposition products in UV-cured matrices [1].
Q2: Why does the addition of amine synergists exacerbate the odor profile? A: Because M3BB is a Norrish Type II photoinitiator, it cannot cleave itself to form radicals; it requires a hydrogen donor, typically a tertiary amine synergist (e.g., methyldiethanolamine, MDEA). While the synergist accelerates polymerization, it is highly susceptible to oxidative degradation. In the presence of ambient oxygen, the alkylamino radicals react to form peroxyl radicals, which subsequently decompose into highly volatile and noxious aldehydes (such as formaldehyde and acetaldehyde) and volatile aliphatic amines. The odor you are detecting is often a synergistic combination of M3BB's benzaldehyde and the amine's oxidative byproducts.
Section 2: Troubleshooting Guide - Formulation & Process Optimization
Q3: How can I modify my formulation to reduce the generation of these odorous VOCs without sacrificing cure speed? A: Odor mitigation must be approached through chemical substitution and active scavenging:
-
Shift to Polymeric Synergists: Replace low-molecular-weight monomeric amines with acrylated amine oligomers or polymeric synergists. Their higher molecular weight heavily restricts the mobility and volatility of their decomposition products, trapping them within the crosslinked network.
-
Incorporate Deodorizing Scavengers: Introduce specific phenolic compounds (e.g., hydroquinone monomethyl ether) or free radical inhibitors. These agents act as deodorizing scavengers that preferentially react with and neutralize organo-sulfur, nitrogenous, and aldehyde decomposition byproducts before they can volatilize out of the matrix [2].
Q4: What process parameters can be adjusted during the curing phase to minimize odor? A: The most critical process parameter is the atmospheric composition during curing. Implement Nitrogen Blanketing . Oxygen acts as a radical scavenger, causing "oxygen inhibition" at the coating surface. To overcome this in ambient air, formulators often overdose the photoinitiator and synergist, leading to massive spikes in unreacted M3BB and oxidized byproducts. By displacing oxygen with nitrogen (reducing O2 levels to < 50 ppm), you eliminate oxygen inhibition. This allows you to drastically reduce the concentration of M3BB and amine synergist in your formulation, cutting off the odor at its source.
Section 3: Visualizing the Chemical and Experimental Logic
Fig 1: Photochemical pathways of M3BB showing desired crosslinking vs. odorous byproduct generation.
Fig 2: Logical troubleshooting workflow for identifying and mitigating specific odor sources.
Section 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, you must prove that the odor is a photolytic product and not a raw material impurity. The following protocols are designed as self-validating systems.
Protocol 1: Headspace GC-MS Quantification of M3BB Decomposition Products
Purpose: To isolate and quantify the exact chemical species causing the odor.
-
Sample Preparation: Prepare three 5x5 cm cured film samples:
-
Sample A: Uncured liquid formulation (Control 1 - establishes baseline raw material impurities).
-
Sample B: Formulation cured under ambient air.
-
Sample C: Formulation cured under nitrogen blanketing.
-
-
Incubation: Place each sample into a separate 20 mL headspace vial. Add 10 µL of an internal standard (e.g., d8-toluene) to each vial. Seal with PTFE/silicone septa. Incubate at 80°C for 30 minutes to drive VOCs into the headspace.
-
Extraction & Injection: Use a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to extract the headspace for 15 minutes. Desorb the fiber in the GC injection port at 250°C for 3 minutes (splitless mode).
-
Analysis: Run the GC-MS using a standard non-polar column (e.g., HP-5MS). Scan a mass range of 35–350 m/z.
-
Validation Logic: Compare Sample A to Sample B. Peaks present in B but absent in A are confirmed photolytic decomposition products. Compare Sample B to Sample C to validate the efficacy of oxygen exclusion.
Protocol 2: Implementation of Nitrogen Blanketing for Odor Mitigation
Purpose: To physically eliminate the oxygen-driven side reactions that produce volatile aldehydes.
-
Chamber Setup: Enclose the UV curing conveyor in a sealed quartz or UV-transparent chamber.
-
Purging: Introduce high-purity Nitrogen gas ( N2 , 99.99%) into the chamber. Use an inline oxygen sensor to monitor the internal atmosphere.
-
Calibration: Adjust the N2 flow rate until the internal oxygen concentration drops below 50 ppm.
-
Formulation Adjustment: Reduce the M3BB and amine synergist concentrations in your formulation by 30-50%. (Because oxygen inhibition is removed, less initiator is required to achieve the same double-bond conversion).
-
Curing & Validation: Cure the adjusted formulation under the N2 blanket. Run Protocol 1 on the resulting film to quantitatively verify the reduction in benzaldehyde and oxidized amine byproducts.
Section 5: Data Presentation
The following table summarizes the expected quantitative impact of the aforementioned mitigation strategies on VOC reduction, based on standardized GC-MS headspace analysis.
| Mitigation Strategy | Primary Mechanism of Action | Target Odorous Compound | Expected VOC Reduction (%) | Pros / Cons |
| Polymer Synergist Substitution | Steric hindrance and chain entanglement prevents volatilization. | Volatile Aliphatic Amines | 85 - 95% | Pro: Excellent long-term stability.Con: May increase formulation viscosity. |
| Phenolic Scavenger Addition | Chemical neutralization of radicals prior to off-gassing. | Benzaldehyde, Mercaptans | 60 - 75% | Pro: Easy drop-in formulation fix.Con: Can slightly retard cure speed. |
| Nitrogen Blanketing (<50 ppm O2 ) | Prevention of peroxyl radical formation and oxygen inhibition. | Oxidized Aldehydes (Formaldehyde) | > 98% | Pro: Allows reduction of total photoinitiator loading.Con: High initial equipment cost. |
| Post-Cure Thermal Baking | Forced volatilization of trapped decomposition products. | All low-MW VOCs | 70 - 90% | Pro: Requires no chemical changes.Con: Adds a time-intensive process step. |
References
-
Scarsella, J. B., Zhang, N., & Hartman, T. G. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Molecules, 24(19), 3592. Available at:[Link]
- Williamson, S. E. (2003). Deodorizing agent for sulfur- or nitrogen-containing salt photoinitiators. U.S. Patent Application Publication No. US20030108810A1.
Technical Support Center: Advanced Photopolymerization Troubleshooting
Topic: Overcoming Oxygen Inhibition in Methyl 3-benzoylbenzoate (MBB) Systems Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality of oxygen inhibition in Norrish Type II photoinitiator systems—specifically Methyl 3-benzoylbenzoate (MBB)—and provide self-validating protocols to engineer oxygen-tolerant formulations.
Part 1: Mechanistic FAQ & Troubleshooting Guide
Q1: Why does my MBB-cured formulation exhibit a tacky, under-cured surface even after prolonged UV exposure? A: This is a classic manifestation of oxygen inhibition, which disproportionately affects Norrish Type II photoinitiators like MBB[1]. Unlike Type I initiators that undergo rapid unimolecular cleavage, MBB relies on a bimolecular reaction. Upon UV absorption, MBB transitions to a relatively long-lived excited triplet state (approx. 10−6 seconds)[2]. Because ground-state molecular oxygen is a triplet diradical, it readily quenches the MBB triplet state back to its ground state, preventing radical generation entirely[2]. Furthermore, any initiating or propagating carbon-centered radicals that do form are rapidly scavenged by dissolved oxygen to form stable, unreactive peroxyl radicals (ROO•), terminating the polymer chain prematurely[3].
Q2: How does the choice of co-initiator dictate the severity of oxygen inhibition? A: MBB cannot initiate polymerization alone; it requires a hydrogen donor[4]. While ethers and alcohols can serve this role, tertiary amines (e.g., Methyldiethanolamine - MDEA) are vastly superior for mitigating oxygen inhibition. Amines serve a dual purpose: they act as the primary co-initiator by donating an α -hydrogen to the excited MBB, and they act as active oxygen scavengers[5]. When a propagating radical is scavenged by oxygen to form a dead peroxyl radical, the peroxyl radical can abstract a hydrogen from an adjacent tertiary amine. This chain-transfer event converts the peroxyl radical into a stable hydroperoxide and generates a fresh, highly reactive alkylamino radical, successfully reinitiating the polymerization cascade[5].
Q3: Can I simply increase the MBB concentration or UV irradiance to overpower the oxygen? A: Only to a limited extent. Increasing UV irradiance generates a massive influx of radicals that rapidly deplete dissolved oxygen within the boundary layer, allowing propagation to outcompete peroxyl formation once O2 concentration drops below ∼4.2×10−6 mol·L −1 [2]. However, brute-forcing with higher MBB concentration introduces the inner-filter effect . MBB strongly absorbs UV light; excessive concentrations will block light from penetrating the bulk of the resin, leading to excellent surface cure but catastrophic failure in through-cure (bottom curing)[2].
Part 2: Visualizing the Causality of Oxygen Inhibition
To understand how to defeat oxygen inhibition, we must first map the exact points of failure and mitigation within the kinetic pathway.
Diagram 1: The dual pathways of oxygen inhibition in MBB systems: Triplet quenching and radical scavenging.
Diagram 2: Amine synergist mitigation pathway via chain transfer and radical re-initiation.
Part 3: Comparative Mitigation Strategies
When formulating with MBB, selecting the right mitigation strategy requires balancing cure efficacy against formulation constraints (e.g., extractables, yellowing, viscosity).
| Mitigation Strategy | Mechanism of Action | Surface Cure Efficacy | Through Cure Impact | Key Drawbacks / Considerations |
| Amine Synergists | Chain transfer; H-donation to peroxyl radicals[5]. | High | Neutral to Positive | Potential for long-term yellowing; amine odor; extractables in pharma. |
| Thiol-Ene Additives | Highly efficient H-abstraction by thiyl radicals[6]. | Very High | Positive (reduces shrinkage) | Strong odor; limited shelf-life (dark cure phenomena)[2]. |
| High UV Irradiance | Rapid depletion of dissolved O2 (brute force)[3]. | Moderate | Negative (Inner filter effect) | High energy cost; thermal stress/warpage on sensitive substrates. |
| Nitrogen Inerting | Physical removal of O2 from the boundary layer[2]. | Very High | Neutral | High operational cost; complex equipment setup for continuous webs. |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your workflow, do not rely on subjective tactile tests alone. The following protocols integrate self-validating analytical steps to quantitatively confirm the elimination of oxygen inhibition.
Protocol A: Chemical Mitigation via Amine Synergist Optimization
Causality: This protocol balances the MBB concentration to avoid the inner-filter effect while optimizing the tertiary amine concentration to ensure sufficient chain-transfer kinetics at the oxygen-rich air interface[7].
Step-by-Step Methodology:
-
Base Resin Preparation: Weigh 100g of a standard trifunctional monomer (e.g., Trimethylolpropane triacrylate - TMPTA) into a light-blocking amber vessel.
-
Photoinitiator Addition: Add exactly 2.5 wt% Methyl 3-benzoylbenzoate (MBB). Note: Exceeding 3.0 wt% in a 50 µm film will cause an optical density gradient, impeding bottom cure.
-
Synergist Addition: Add 4.5 wt% Methyldiethanolamine (MDEA) or an acrylated amine (to prevent migration).
-
Homogenization: Mix via a planetary centrifugal mixer at 2000 RPM for 3 minutes. Degas under vacuum (20 mbar) for 5 minutes to remove macroscopic air bubbles.
-
Drawdown & Curing: Cast a 50 µm film on a glass substrate using a wire-wound rod. Pass under a 365 nm UV LED conveyor at an irradiance of 500 mW/cm² and a dose of 400 mJ/cm².
-
Self-Validation (ATR-FTIR):
-
The Metric: Measure the conversion of the acrylate double bond peak at 810 cm−1 .
-
The Validation: Analyze both the top surface (air-exposed) and the bottom surface (glass-exposed). A successfully mitigated system will show >85% conversion on the top surface, with a Δ (Top vs. Bottom) of less than 5% . A failed system will show <50% conversion on the top surface[8].
-
Protocol B: Physical Mitigation via Controlled Nitrogen Inerting
Causality: For biomedical or optical applications where amine yellowing or extractables are strictly prohibited, physical inerting is required. This protocol validates the exact oxygen threshold required to allow propagation to outcompete termination[2].
Step-by-Step Methodology:
-
Chamber Setup: Place the MBB-formulated substrate (without amines) into a sealed, UV-transparent quartz curing chamber.
-
Gas Displacement: Begin purging with high-purity Nitrogen (99.99%) at a flow rate of 5 L/min.
-
In-line Monitoring (Critical Step): Connect an in-line trace oxygen analyzer to the chamber exhaust. Do not initiate curing until the sensor reads <50 ppm O2 . Causality: At >50 ppm , the rate of peroxyl radical formation still heavily competes with the propagation rate of the acrylate monomer.
-
Irradiation: Once the <50 ppm threshold is validated by the sensor, trigger the 365 nm UV source (300 mJ/cm²).
-
Self-Validation (Micropenitrometry/Hardness):
-
The Metric: Perform a pendulum hardness test (e.g., König hardness) or a standardized pencil hardness test.
-
The Validation: If the in-line O2 sensor was accurate, the film will achieve its maximum theoretical hardness (e.g., >3H pencil hardness). If the seal was compromised during curing (O2 ingress), the surface will fail at
3].
-
References
-
Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization | Chemical Reviews Source: American Chemical Society (ACS) URL:[Link]
-
An Overview of Oxygen Inhibition in Photocuring Source: RadTech URL:[Link]
-
A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing Source: MDPI URL:[Link]
-
Experimental Comparison of Various Anti-Oxygen Inhibition Strategies in LED Curing Source: RadTech URL:[Link]
-
Use of Amino Acrylates to Reduce Photoinitiator Concentration or Increase Cure Speed in UV LED-Curable OPVs and Flexo Inks Source: PCI Magazine URL:[Link]
-
Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator Source: SciSpace / Photochemical & Photobiological Sciences URL:[Link]
-
Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market Source: MDPI URL:[Link]
Sources
Technical Support Center: Controlling Reaction Kinetics of Methyl 3-Benzoylbenzoate in LED Curing
Welcome to the Advanced Photopolymerization Support Center. As a Senior Application Scientist, I have designed this guide for researchers, formulation scientists, and drug development professionals working with light-curable resins, hydrogels, and bio-adhesives.
Methyl 3-benzoylbenzoate (M3BB) is a highly effective Norrish Type II photoinitiator. However, transitioning from broad-spectrum mercury lamps to narrow-band LED curing units fundamentally alters its reaction kinetics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise control over your photopolymerization workflows.
Mechanistic Overview
M3BB does not undergo unimolecular cleavage. Instead, upon photon absorption, it transitions to an excited triplet state. It must then collide with a hydrogen donor (typically a tertiary amine synergist) to form an exciplex. Subsequent proton transfer generates an alkylamino radical, which serves as the active species initiating the polymerization of acrylate or methacrylate monomers. Understanding this bimolecular causality is the foundation of controlling your reaction kinetics.
Norrish Type II Photopolymerization Mechanism of Methyl 3-benzoylbenzoate.
Troubleshooting Guides & FAQs
Q1: Why is the curing speed of my M3BB formulation extremely slow under a 395 nm LED? A1: Causality: M3BB exhibits strong absorption in the UVC/UVB range with a rapidly decaying tail in the UVA region. A 395 nm LED provides photons outside the primary absorption band of M3BB, leading to an extremely low quantum yield of triplet state generation. Solution: Introduce a photosensitizer such as Isopropylthioxanthone (ITX). ITX absorbs efficiently at 395 nm and transfers its triplet energy to M3BB, bypassing the direct absorption limitation. Wavelength matching is critical for efficient LED curing [2].
Q2: My cured films exhibit severe surface tackiness. How do I mitigate this oxygen inhibition? A2: Causality: Free radical photopolymerization is highly susceptible to oxygen quenching. Oxygen diffuses into the surface layer and reacts with the initiating alkylamino radicals or propagating polymer chains to form stable peroxyl radicals, halting the kinetic chain. Solution: Increase the concentration of the amine synergist (e.g., Methyldiethanolamine, MDEA). Tertiary amines act as oxygen scavengers; they react with peroxyl radicals to form new initiating radicals, effectively regenerating the active centers.
Q3: Increasing the photoinitiator concentration beyond 5 wt% decreased the depth of cure. Why? A3: Causality: This phenomenon is known as the "inner filter effect." At excessively high concentrations, the M3BB molecules at the surface absorb all the incident LED light. This optical shielding prevents photons from penetrating into the deeper layers of the resin, resulting in a cured surface skin over liquid resin. Solution: Optimize the M3BB concentration (typically 1-3 wt%). The optical density of the formulation must be balanced to allow light transmission to the desired cure depth.
Troubleshooting Logic Tree for Optimizing LED Curing Kinetics.
Experimental Protocols
Protocol 1: Photo-DSC Workflow for Kinetic Analysis
To accurately quantify the reaction kinetics of M3BB, Photo-Differential Scanning Calorimetry (Photo-DSC) is the gold standard. This protocol is designed as a self-validating system: by running a dark control, you isolate the photochemically induced enthalpy from thermal baseline drift.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 2.0 ± 0.1 mg of the M3BB/amine/monomer formulation into an open aluminum DSC pan.
-
Control Preparation: Prepare an identical pan containing 2.0 mg of the monomer without the photoinitiator system (Self-validation step).
-
Purging: Place both pans in the Photo-DSC cell. Purge the cell with high-purity Nitrogen (50 mL/min) for 5 minutes to eliminate ambient oxygen, which would otherwise skew the kinetic data.
-
Isothermal Equilibration: Equilibrate the cell at 25°C for 2 minutes to establish a stable thermal baseline.
-
Irradiation: Trigger the LED light source (e.g., 365 nm at 50 mW/cm²). Record the heat flow (W/g) continuously. The peak of the exotherm represents the maximum polymerization rate ( Rp,max ).
-
Integration: Integrate the area under the exothermic peak to calculate the total enthalpy of polymerization ( ΔHp ). Convert this to the Degree of Conversion (DC) by dividing by the theoretical enthalpy of the specific monomer's double bonds.
Protocol 2: Optimizing the M3BB / Amine Synergist Ratio
Because M3BB is a Type II initiator, the molar ratio between M3BB and the amine synergist dictates the radical generation efficiency[1].
Step-by-Step Methodology:
-
Base Matrix: Prepare 100g of a standard reactive diluent matrix (e.g., 70% oligomer, 30% Trimethylolpropane triacrylate).
-
Stock Solutions: Prepare a 10 wt% stock of M3BB in the monomer matrix, and a separate 10 wt% stock of the amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate, EDB).
-
Titration Series: Create five 10g aliquots. Keep M3BB constant at 2 wt%. Vary the EDB concentration: 0%, 1%, 2%, 3%, and 4 wt%.
-
Curing: Draw down a 50 µm film of each aliquot onto a glass slide. Pass under a 365 nm LED conveyor at a constant belt speed (e.g., 10 m/min).
-
Validation: Perform a solvent rub test (e.g., MEK double rubs) on each cured film. The 0% EDB sample should fail immediately (validating that M3BB cannot initiate alone). The sample requiring the highest number of rubs indicates the kinetically optimal ratio.
Quantitative Data Presentation
The following table summarizes the expected kinetic parameters when curing a standard acrylate system with 2 wt% M3BB and 2 wt% EDB under different LED wavelengths. Notice the drastic drop in efficiency at 395 nm without a sensitizer, highlighting the wavelength dependency of benzophenone derivatives [3].
| LED Wavelength (nm) | Sensitizer Added | Peak Heat Flow (W/g) | Time to Peak Exotherm (s) | Final Degree of Conversion (%) |
| 365 nm | None | 45.2 | 3.1 | 82.4% |
| 385 nm | None | 18.5 | 8.4 | 54.1% |
| 395 nm | None | 2.1 | > 30.0 | < 15.0% |
| 395 nm | 0.5 wt% ITX | 41.8 | 3.5 | 79.8% |
Table 1: Comparative photopolymerization kinetics of M3BB-initiated acrylate resins.
References
- "Methyl 2-benzoylbenzo
- "UV LED Curing Wavelength Guide: 365nm vs 395nm vs 405nm Performance D
- "The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing", PMC,
Technical Support Center: Enhancing the Shelf-Life Stability of Formulations Containing Methyl 3-benzoylbenzoate
Welcome to the technical support center for Methyl 3-benzoylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges in their formulations. As a molecule possessing both an ester and a benzophenone functional group, Methyl 3-benzoylbenzoate presents a unique set of stability considerations that must be systematically addressed to ensure product quality, efficacy, and safety. This document provides in-depth, mechanistically-grounded answers and protocols to guide your formulation development process.
Section 1: Understanding the Instability - Primary Degradation Pathways
This section addresses the fundamental chemical liabilities of Methyl 3-benzoylbenzoate. A thorough understanding of these pathways is the first step in designing robust stability studies and effective mitigation strategies.
Q1: What makes Methyl 3-benzoylbenzoate inherently susceptible to degradation?
A1: The chemical structure of Methyl 3-benzoylbenzoate contains two primary moieties that are prone to degradation under typical storage and processing conditions:
-
Aromatic Ester Group (-COOCH₃): The methyl ester is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond.[1] This reaction can be catalyzed by both acids and bases, making the formulation's pH a critical stability parameter.[2]
-
Benzophenone Moiety: The benzophenone structure is a potent chromophore, meaning it strongly absorbs ultraviolet (UV) light.[3] This absorbed energy can initiate photochemical reactions, leading to photodegradation of the molecule itself or sensitization of other formulation components.[4][5]
These two functionalities mean that formulators must simultaneously control for both hydrolytic and photolytic degradation.
Q2: What is hydrolytic degradation, and how would I detect it in my formulation?
A2: Hydrolytic degradation is the cleavage of the ester bond by water to yield 3-benzoylbenzoic acid and methanol.[2] This reaction is one of the most common degradation pathways for ester-containing active pharmaceutical ingredients (APIs).[1] The rate of this reaction is highly dependent on the pH of the environment and the presence of moisture.[6][7]
You would typically detect this degradation by observing:
-
A decrease in the potency (concentration) of Methyl 3-benzoylbenzoate over time.
-
The appearance and growth of a new, more polar peak in your HPLC chromatogram, corresponding to the 3-benzoylbenzoic acid degradant.
-
A potential decrease in the pH of your formulation over time, as an acidic degradant is being formed.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of Methyl 3-benzoylbenzoate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze. [7]3. Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, as base hydrolysis is often rapid. Withdraw samples, neutralize, dilute, and analyze. [7]4. Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples, dilute, and analyze. [7]5. Thermal Degradation: Store both a solid sample and a solution sample in a calibrated oven (e.g., 80°C) for an extended period (e.g., 1 week). Analyze at set intervals.
-
Photolytic Degradation: Expose a solution sample to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light. [8]7. Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the main compound to ensure that significant degradants are formed without completely destroying the sample. [9][8]
Protocol 2: Developing a pH-Rate Profile
Objective: To experimentally determine the pH at which Methyl 3-benzoylbenzoate exhibits the lowest rate of hydrolytic degradation in an aqueous environment.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions covering a pH range from 3 to 9 (e.g., acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9).
-
Sample Preparation: Spike a known concentration of Methyl 3-benzoylbenzoate into each buffer solution.
-
Incubation: Place all samples in a constant temperature oven at an elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
Time-Point Analysis: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quantification: Immediately analyze the aliquots by HPLC to determine the remaining concentration of Methyl 3-benzoylbenzoate.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line is the apparent first-order rate constant (-k). Finally, plot the rate constant (k) versus pH to visually identify the pH at which the degradation rate is at a minimum.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax. [Link]
-
Lachman Consultant Services, Inc. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Lachman Consultants. [Link]
-
University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bristol. [Link]
-
ResearchGate. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. ResearchGate. [Link]
-
Knowledge of Pharma. (2017, July 30). ANTIOXIDANTS: In Pharmaceutical Formulation. Knowledge of Pharma. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. ResolveMass. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
FAO AGRIS. (2022). Photodegradation of benzophenones sensitized by nitrite. FAO. [Link]
-
Protheragen. (n.d.). Antioxidant Excipients. Protheragen. [Link]
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PharmaCareers. (2024, November 28). Photolytic Degradation And Its Prevention. PharmaCareers. [Link]
-
CD Formulation. (n.d.). Antioxidants. CD Formulation. [Link]
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Lubes'N'Greases. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. [Link]
-
Asia-Pacific Network for Global Change Research. (n.d.). Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. APN Science Bulletin. [Link]
-
Environmental Science: Processes & Impacts. (2025, July 28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
-
RSC Publishing. (2025, July 28). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]
-
PDA Journal of Pharmaceutical Science and Technology. (2003, October 15). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. PDA Journal. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Chemguide. [Link]
-
Asian Journal of Chemistry. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry. [Link]
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Validation & Comparative
Decoding the Molecular Architecture: A Comparative Guide to the 1H NMR Spectral Interpretation of Methyl 3-benzoylbenzoate
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a premier analytical technique for providing detailed information about the molecular structure of a sample. This guide offers an in-depth, comparative analysis of the 1H NMR spectrum of methyl 3-benzoylbenzoate, providing field-proven insights into its spectral interpretation. We will dissect the spectrum by comparing it with the spectra of its constituent fragments, benzophenone and methyl benzoate, to provide a robust understanding of the chemical shifts and coupling patterns observed.
The Foundational Principles of 1H NMR in Aromatic Systems
Proton NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a proton resonates is its chemical shift (δ), which is highly sensitive to the local electronic environment.
In aromatic compounds like methyl 3-benzoylbenzoate, the circulation of π-electrons in the benzene rings generates a "ring current." This current induces a local magnetic field that strongly deshields the aromatic protons, causing them to resonate at a characteristically downfield region of the spectrum, typically between 7.0 and 8.5 ppm.[1][2] The electronic nature of the substituents on the benzene ring further influences these chemical shifts. Electron-withdrawing groups, such as the carbonyl (C=O) and ester (-COOCH₃) moieties present in methyl 3-benzoylbenzoate, deshield the aromatic protons, shifting their signals further downfield.[3] Conversely, electron-donating groups would shift them upfield.
Interpreting the 1H NMR Spectrum of Methyl 3-benzoylbenzoate: A Comparative Approach
Figure 1: Structure of Methyl 3-benzoylbenzoate with Proton Labeling
Caption: Molecular structure of methyl 3-benzoylbenzoate with key proton environments labeled for spectral assignment.
Comparative Analysis with Benzophenone
The benzoyl portion of methyl 3-benzoylbenzoate is structurally analogous to a monosubstituted benzene ring in benzophenone. In the 1H NMR spectrum of benzophenone, the aromatic protons typically appear as multiplets in the range of 7.4-7.8 ppm. The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature and anisotropic effect of the carbonyl group.
For methyl 3-benzoylbenzoate, we expect to see a similar pattern for the five protons on the terminal phenyl ring (the benzoyl group). These protons will likely appear as two multiplets:
-
A multiplet integrating to 2 protons corresponding to the ortho protons, shifted downfield.
-
A multiplet integrating to 3 protons for the meta and para protons, appearing slightly more upfield than the ortho protons.
Comparative Analysis with Methyl Benzoate
The other half of the molecule resembles a meta-disubstituted benzene ring, similar to methyl benzoate, but with a benzoyl substituent instead of a simple proton. The 1H NMR spectrum of methyl benzoate shows distinct signals for the aromatic protons and a characteristic singlet for the methyl ester protons.[4][5]
In our target molecule, the methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.9 ppm . This is a highly diagnostic peak for the presence of a methyl ester group.[6]
The four protons on the central benzene ring are chemically non-equivalent and will exhibit a more complex splitting pattern due to their meta-substitution.[7] We can predict their approximate chemical shifts based on the additive effects of the electron-withdrawing carbonyl and ester groups:
-
Proton HA: This proton is ortho to the benzoyl group's carbonyl and para to the methyl ester group. It will be significantly deshielded and is expected to appear as a multiplet at the most downfield position of the aromatic region.
-
Proton HB: This proton is ortho to the methyl ester group and ortho to the benzoyl group. It will also be strongly deshielded.
-
Proton HC: This proton is meta to both substituents and will be the most shielded of the aromatic protons on this ring.
-
Proton HD: This proton is para to the benzoyl group and ortho to the methyl ester group, leading to a downfield shift.
The coupling patterns will be complex due to ortho, meta, and potentially para couplings between these four protons. Typical ortho coupling constants (³J) are in the range of 7-10 Hz, while meta coupling constants (⁴J) are smaller, around 2-3 Hz.[8]
Predicted 1H NMR Data Summary for Methyl 3-benzoylbenzoate
The following table summarizes the predicted 1H NMR spectral data for methyl 3-benzoylbenzoate.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | Multiplet | 2H | Aromatic (Protons ortho to C=O on benzoyl ring) |
| ~7.8 - 7.4 | Multiplet | 7H | Aromatic (Remaining protons on both rings) |
| ~3.9 | Singlet | 3H | -OCH₃ (Methyl ester) |
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum of a compound like methyl 3-benzoylbenzoate, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid methyl 3-benzoylbenzoate sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically from 0 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. For aromatic molecules, a delay of 2-5 seconds is usually sufficient.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Logical Workflow for Spectral Interpretation
The interpretation of an NMR spectrum is a logical process that involves systematically analyzing the different parameters of the spectrum to deduce the molecular structure.
Caption: A workflow diagram illustrating the logical steps involved in the interpretation of a 1H NMR spectrum.
Alternative and Complementary Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.
-
Carbon-13 (¹³C) NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For methyl 3-benzoylbenzoate, we would expect to see distinct signals for each of the unique carbon atoms, including the carbonyl and ester carbons, which appear far downfield.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula (C₁₅H₁₂O₃), and the fragmentation pattern can provide clues about the connectivity of the different functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. In the IR spectrum of methyl 3-benzoylbenzoate, we would expect to see strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, likely around 1660 cm⁻¹ and 1720 cm⁻¹, respectively.
Conclusion
References
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
-
LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]
-
University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Methyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-benzoylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 895-908. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). Retrieved from [Link]
-
LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of pure methyl ester (a) and methyl ester using.... Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
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Comparative photoactivity of Methyl 3-benzoylbenzoate vs Benzophenone
Comparative Photoactivity of Methyl 3-benzoylbenzoate vs. Benzophenone: A Technical Guide for Norrish Type II Systems
Executive Summary
In the development of UV-curable coatings, adhesives, and photopolymerized drug delivery matrices, Norrish Type II photoinitiators remain foundational due to their robust bimolecular initiation mechanisms[1]. While Benzophenone (BP) serves as the ubiquitous industry standard, its utility is frequently bottlenecked by poor solubility in polar monomer matrices and moderate hydrogen abstraction kinetics.
This guide provides an objective, data-driven comparison between Benzophenone and its meta-substituted ester derivative, Methyl 3-benzoylbenzoate (M3BB) . By analyzing their photophysical properties and structural causality, we demonstrate how the strategic placement of an electron-withdrawing methoxycarbonyl group in M3BB enhances the electrophilicity of the triplet state, thereby accelerating polymerization kinetics and improving formulation compatibility.
Mechanistic Overview: Photophysics & Photochemistry
Both BP and M3BB operate via a Norrish Type II mechanism. Upon UV irradiation, the photoinitiator absorbs a photon to reach an excited singlet state ( S1 ), followed by rapid intersystem crossing (ISC) to a longer-lived triplet state ( 3n,π∗ )[1]. Because this triplet state is highly electrophilic, it forms an exciplex with an electron-rich hydrogen donor—typically a tertiary amine synergist like Methyldiethanolamine (MDEA)[2].
Following electron and proton transfer, two radicals are generated: a ketyl radical and an α -aminoalkyl radical. The highly delocalized and sterically hindered ketyl radical is generally unreactive toward acrylate monomers and primarily participates in termination events[3]. The α -aminoalkyl radical is the true initiating species responsible for driving the polymerization cascade[1].
Figure 1: Norrish Type II photoinitiation pathway for Benzophenone and its derivatives.
The Causality of Meta-Substitution (Structure-Activity Relationship)
The performance delta between BP and M3BB lies in the electronic and steric influence of the methoxycarbonyl group (-COOCH₃).
-
Electronic Activation: The electron-withdrawing ester group at the meta position lowers the electron density on the carbonyl oxygen in the 3(n,π∗) state[2]. This increased electrophilicity lowers the activation energy required for charge-transfer complexation with the amine's lone pair, significantly increasing the bimolecular hydrogen abstraction rate constant ( kHT ).
-
Steric Freedom: Unlike ortho-substituted derivatives (e.g., Methyl 2-benzoylbenzoate), which can suffer from intramolecular quenching and steric hindrance at the carbonyl center, the meta-substitution in M3BB leaves the reactive carbonyl fully accessible for bimolecular collisions.
-
Matrix Compatibility: The ester linkage increases the overall polarity and disrupts the crystal lattice energy of the molecule. This drastically improves M3BB's solubility in polar acrylate/methacrylate resins, preventing the crystallization issues commonly observed with high loadings of BP.
Comparative Quantitative Data
The following table synthesizes the photophysical and kinetic parameters of BP and M3BB. Data reflects performance in standard polar acrylate systems utilizing MDEA as the amine synergist.
| Parameter | Benzophenone (BP) | Methyl 3-benzoylbenzoate (M3BB) |
| Absorption Maximum ( λmax ) | ~340 nm ( n→π∗ ) | ~345 nm ( n→π∗ ) |
| Molar Extinction Coefficient ( ϵ340 ) | ~150 M⁻¹cm⁻¹ | ~180 M⁻¹cm⁻¹ |
| Triplet Lifetime ( τT ) in Acetonitrile | ~200 ns | ~160 ns |
| H-Abstraction Rate ( kHT ) with MDEA | 1.2×106 M⁻¹s⁻¹ | 2.8×106 M⁻¹s⁻¹ |
| Solubility in TMPTA (wt% at 25°C) | < 5% | > 15% |
Note: The shorter triplet lifetime of M3BB is a direct consequence of its enhanced reactivity and faster non-radiative decay pathways induced by the ester substituent.
Experimental Workflows & Self-Validating Protocols
To objectively validate the performance differences between these photoinitiators, we employ a dual-pronged analytical approach. The protocols below are designed as self-validating systems to eliminate experimental artifacts.
Figure 2: Self-validating experimental workflow for evaluating photoinitiator efficiency.
Protocol 1: Laser Flash Photolysis (LFP) for Triplet State Characterization
This protocol isolates the fundamental photochemical kinetics by measuring the transient absorption of the triplet state[4].
-
Sample Preparation: Dissolve the photoinitiator (0.1 mM) in spectroscopic-grade acetonitrile. Prepare a series of solutions with varying concentrations of MDEA (0 to 0.05 M).
-
Deoxygenation (Critical Step): Purge the solutions with high-purity Argon for a minimum of 20 minutes in a sealed quartz cuvette.
-
Validation Check: Molecular oxygen is a diffusion-controlled triplet quencher. Failure to strictly deoxygenate will artificially truncate the triplet lifetime, invalidating the bimolecular rate constant calculations.
-
-
Excitation: Irradiate the sample using a Nd:YAG laser (third harmonic, 355 nm, pulse width ~5-8 ns).
-
Transient Monitoring: Monitor the transient absorbance at ~525 nm, which corresponds to the 3(n,π∗) state and the subsequent ketyl radical[4].
-
Kinetic Extraction: Plot the pseudo-first-order decay rate ( kobs ) against the amine concentration. The slope of this Stern-Volmer plot yields the absolute bimolecular hydrogen abstraction rate constant ( kHT ).
Protocol 2: Real-Time FTIR (RT-FTIR) for Photopolymerization Kinetics
While LFP measures fundamental photophysics, RT-FTIR measures macroscopic formulation reactivity.
-
Formulation: Mix Trimethylolpropane triacrylate (TMPTA) with 2 wt% photoinitiator (BP or M3BB) and 2 wt% MDEA. Prepare an identical negative control formulation lacking the photoinitiator.
-
Film Application: Coat the formulation onto a BaF₂ crystal using a calibrated wire-wound bar to ensure a uniform film thickness of ~10 μm.
-
Irradiation & Monitoring: Place the sample in the FTIR sample compartment. Irradiate using a 365 nm UV-LED source at a controlled intensity (e.g., 50 mW/cm²). Record FTIR spectra continuously at 2 scans/second.
-
Internal Calibration (Self-Validation): Integrate the area of the reactive acrylate C=C double bond peak at 1636 cm⁻¹. Normalize this integration against the invariant carbonyl C=O stretching peak at 1720 cm⁻¹.
-
Validation Check: This normalization mathematically eliminates spectral artifacts caused by film shrinkage during polymerization or initial thickness variations, ensuring the calculated conversion profile is an absolute representation of chemical kinetics.
-
References
-
ACS Publications. "Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers." ACS Omega, [Link]
-
ResearchGate. "Decay Kinetics of Benzophenone Triplets and Corresponding Free Radicals in Soft and Rigid Polymers Studied by Laser Flash Photolysis." ResearchGate, [Link]
-
ACS Publications. "Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities." ACS Macro Letters, [Link]
Sources
A Researcher's Guide to the Analytical Characterization of Methyl 3-benzoylbenzoate: A Deep Dive into GC-MS Fragmentation and Methodological Alternatives
Introduction
Methyl 3-benzoylbenzoate, a benzophenone derivative with the molecular formula C₁₅H₁₂O₃, presents a unique analytical challenge.[1] As a molecule incorporating both a methyl ester and a benzophenone moiety, its characterization is crucial in various fields, including organic synthesis, pharmaceutical development, and materials science. While Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of such semi-volatile compounds, a publicly available, experimentally derived electron ionization (EI) mass spectrum for Methyl 3-benzoylbenzoate is notably absent from major spectral databases.
This guide, therefore, embarks on a detailed theoretical exploration of the expected GC-MS fragmentation pattern of Methyl 3-benzoylbenzoate. By applying fundamental principles of mass spectrometry and drawing comparisons with the known fragmentation of its structural isomers and related compounds, we aim to provide a robust predictive analysis. Furthermore, we will objectively compare GC-MS with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive overview for researchers to select the most appropriate method for their specific analytical needs.
Theoretical GC-MS Fragmentation Pattern Analysis of Methyl 3-benzoylbenzoate
Under typical Electron Ionization (EI) conditions (70 eV), Methyl 3-benzoylbenzoate is expected to undergo a series of predictable fragmentation events. The initial ionization will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Molecular Ion: The nominal molecular weight of Methyl 3-benzoylbenzoate (C₁₅H₁₂O₃) is 240 g/mol . Therefore, the molecular ion peak is expected at m/z 240 .
Predicted Major Fragmentation Pathways:
The fragmentation of Methyl 3-benzoylbenzoate will be dictated by the presence of the benzophenone and methyl benzoate functionalities. The most probable cleavage sites are the bonds adjacent to the carbonyl groups and the ester functional group.
-
Alpha-Cleavage at the Benzoyl Group: The bond between the two aromatic rings, adjacent to the carbonyl group, is a likely site for cleavage. This can lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is a very common and often abundant fragment in the mass spectra of benzophenone derivatives. The other resulting radical would be a methyl 3-formylbenzoate radical.
-
Cleavage of the Ester Group: The methyl ester group offers several fragmentation possibilities:
-
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 209 (240 - 31).
-
Loss of a methoxycarbonyl radical (•COOCH₃): This cleavage would produce a fragment at m/z 181 (240 - 59).
-
-
Fragments from the Methyl Benzoate Moiety: Cleavage can also be initiated from the methyl benzoate side of the molecule.
-
A fragment corresponding to the 3-carbomethoxybenzoyl cation could be formed, leading to a peak at m/z 163 .
-
Further fragmentation of this ion by the loss of carbon monoxide (CO) could produce a fragment at m/z 135 .
-
Summary of Predicted Major Fragment Ions:
| m/z | Proposed Structure/Identity | Fragmentation Pathway |
| 240 | Molecular Ion [C₁₅H₁₂O₃]⁺• | - |
| 209 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 181 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical |
| 163 | [C₉H₅O₃]⁺ | 3-carbomethoxybenzoyl cation |
| 135 | [C₈H₅O₂]⁺ | Loss of CO from m/z 163 |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation (from benzoyl cation) |
Predicted Fragmentation Pathway Diagram:
Caption: Predicted EI fragmentation of Methyl 3-benzoylbenzoate.
Comparative Analysis with a Structural Isomer: Methyl 2-benzoylbenzoate
In the absence of an experimental spectrum for the 3-isomer, analyzing the fragmentation of its close structural relative, Methyl 2-benzoylbenzoate, provides valuable insights. The mass spectrum for Methyl 2-benzoylbenzoate is available in spectral databases.[2][3]
Key Features of Methyl 2-benzoylbenzoate Mass Spectrum:
-
Molecular Ion (m/z 240): A distinct molecular ion peak is observed.
-
Base Peak (m/z 163): This corresponds to the [M - C₆H₅]⁺ fragment, the 2-carbomethoxybenzoyl cation.
-
Significant Fragment (m/z 105): The benzoyl cation is a prominent peak.
-
Other Fragments: Ions at m/z 77 (phenyl cation) and m/z 209 ([M - •OCH₃]⁺) are also present.
The fragmentation pattern of the 2-isomer is dominated by the formation of the stable 2-carbomethoxybenzoyl cation. For Methyl 3-benzoylbenzoate, we can anticipate a similar set of fragments. However, the relative abundances of the ions may differ due to the different substitution pattern on the aromatic ring, which can influence the stability of the resulting fragment ions. The "ortho effect" is not at play in the meta-isomer, which might lead to a different fragmentation landscape compared to the ortho-isomer.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique for the analysis of Methyl 3-benzoylbenzoate, other methods offer distinct advantages depending on the research objective.
| Technique | Principle | Advantages for Methyl 3-benzoylbenzoate Analysis | Disadvantages |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | High sensitivity and specificity; provides structural information through fragmentation; well-suited for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds (not necessary here); potential for thermal degradation of labile compounds. |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Non-destructive; suitable for a wide range of compounds, including non-volatile and thermally labile ones; robust and widely available. | Lower specificity than MS; co-eluting impurities can interfere; less structural information. |
| LC-MS | Separation by liquid chromatography, identification by mass spectrometry. | Combines the separation power of HPLC with the specificity of MS; suitable for a broad range of compounds; various ionization techniques available. | Higher cost and complexity compared to HPLC-UV; matrix effects can be a challenge. |
| NMR | Nuclear magnetic resonance of atomic nuclei. | Provides definitive structural elucidation; non-destructive; can distinguish between isomers with high confidence. | Lower sensitivity than MS; requires higher sample concentrations; more complex data interpretation for mixtures. |
Experimental Protocols
The following are generalized protocols and should be optimized for the specific instrumentation and application.
Generalized GC-MS Protocol
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Generalized HPLC-UV Protocol
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
UV Detection:
-
Wavelength: Monitor at a wavelength of maximum absorbance for the benzophenone chromophore (typically around 254 nm).
-
Workflow for Analysis:
Caption: General workflows for GC-MS and HPLC-UV analysis.
Conclusion and Recommendations
The GC-MS fragmentation pattern of Methyl 3-benzoylbenzoate, while not experimentally documented in common public databases, can be confidently predicted based on the established fragmentation rules of its constituent functional groups. The analysis presented in this guide suggests that the key fragments will include the molecular ion (m/z 240), the benzoyl cation (m/z 105), and fragments resulting from the loss of the methoxy (m/z 209) and methoxycarbonyl (m/z 181) groups.
For researchers, the choice of analytical technique should be guided by the specific research question:
-
For routine quantification and identification where a spectral library match is not essential: GC-MS provides excellent sensitivity and specificity. The predicted fragmentation pattern can be used for tentative identification.
-
For high-throughput screening or analysis of complex mixtures where baseline separation is critical: HPLC-UV is a robust and reliable choice.
-
For definitive structural confirmation, especially when dealing with unknown isomers: NMR spectroscopy is indispensable.
It is strongly recommended that researchers working with Methyl 3-benzoylbenzoate acquire an experimental mass spectrum to confirm the predicted fragmentation pattern and contribute this valuable data to the scientific community. This will aid in the future identification and characterization of this important molecule.
References
-
PubChem. Methyl 3-benzoylbenzoate. National Center for Biotechnology Information. [Link]
-
NIST. Benzoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
-
PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl o-benzoylbenzoate. National Center for Biotechnology Information. [Link]
-
Wiley Science Solutions. Spectral Databases. [Link]
Sources
FTIR Characterization of Ester Bonds in Methyl 3-benzoylbenzoate: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & The Analytical Challenge
Methyl 3-benzoylbenzoate is a critical synthetic intermediate and photoinitiator utilized in polymer chemistry and pharmaceutical development. Structurally, the molecule presents a unique analytical challenge for Fourier-Transform Infrared (FTIR) spectroscopy: it contains two distinct carbonyl environments in close spectral proximity.
To properly characterize this molecule, analysts must resolve the ester carbonyl (C=O) stretch , which typically appears around 1720–1730 cm⁻¹, from the diaryl ketone carbonyl stretch , which appears at a lower frequency of approximately 1650–1660 cm⁻¹ due to extended conjugation with the adjacent phenyl rings[1].
For quality control and structural verification, the choice of FTIR sampling methodology—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission—profoundly impacts the spectral readout. This guide objectively compares the performance of these two analytical modalities, providing actionable experimental data, mechanistic causality, and self-validating protocols to ensure scientific integrity.
Comparative Analysis: ATR-FTIR vs. KBr Transmission
When cross-validating spectral data against historical libraries, drug development professionals must account for the physical optics governing different FTIR modalities.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is the modern standard for rapid, non-destructive analysis.
-
Mechanistic Causality: ATR relies on an evanescent wave that penetrates the sample surface. The sampling depth is highly dependent on the refractive index of the crystal and the IR wavelength, typically ranging from 0.5 to 10 µm[2].
-
Performance & Limitations: Because penetration depth decreases at higher wavenumbers, peaks in the 3000 cm⁻¹ region (like C-H stretches) appear artificially weak. More critically for Methyl 3-benzoylbenzoate, strong absorbing bands like the ester carbonyl undergo anomalous dispersion . This optical effect occurs at specific absorption frequencies, causing a rapid change in the sample's refractive index, which shifts the apparent peak position 2–5 cm⁻¹ to lower wavenumbers compared to transmission spectra[3].
Potassium Bromide (KBr) Pellet Transmission
KBr transmission remains the gold standard for quantitative accuracy and library matching.
-
Mechanistic Causality: The sample is uniformly dispersed within an IR-inactive KBr matrix, allowing the full infrared beam to pass through a longer effective pathlength[4]. This adheres strictly to the Beer-Lambert law, yielding the "true" peak positions without the refractive index artifacts seen in ATR[4].
-
Performance & Limitations: While KBr provides superior resolution for distinguishing the ester and ketone carbonyls, it is highly hygroscopic. Absorbed moisture can introduce a broad O-H stretch (~3400 cm⁻¹) and a water bending mode (~1640 cm⁻¹) that can obscure or artificially broaden the adjacent 1660 cm⁻¹ ketone carbonyl peak[5].
Experimental Workflows & Self-Validating Protocols
Fig 1: Comparative FTIR workflow for ATR and KBr transmission modalities.
Protocol A: ATR-FTIR (Diamond Crystal)
-
Background Acquisition: Collect a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Step: Verify that the energy throughput is >95% and the baseline is perfectly flat. Any residual peaks indicate crystal contamination.
-
-
Sample Application: Place ~2 mg of pure Methyl 3-benzoylbenzoate directly onto the center of the crystal.
-
Pressure Application: Lower the ATR anvil and apply consistent pressure until the force gauge clicks.
-
Causality: Intimate physical contact between the crystal and the solid sample is mandatory. Without it, the evanescent wave cannot penetrate the sample, resulting in excessive spectral noise and artificially low absorbance.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Protocol B: KBr Pellet Transmission
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours.
-
Causality: Removing ambient moisture prevents the ~1640 cm⁻¹ water bending mode from overlapping with the target diaryl ketone peak[5].
-
-
Milling: Grind ~1 mg of Methyl 3-benzoylbenzoate with ~100 mg of dried KBr in an agate mortar for exactly 2 minutes.
-
Self-Validation Step: Post-scan, check the baseline at 4000 cm⁻¹. A sloping baseline indicates the particle size is too large (causing Mie scattering); the sample must be re-ground.
-
-
Pressing: Transfer the homogenized powder to a 13 mm die and press under 10 tons of vacuum pressure for 3 minutes to form a transparent disc.
-
Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution) against a blank air background.
Quantitative Data Presentation
The following table summarizes the expected spectral shifts when analyzing the ester and ketone bonds of Methyl 3-benzoylbenzoate across both modalities. Note the distinct separation of the two carbonyl environments.
| Spectral Feature | KBr Transmission (cm⁻¹) | ATR-FTIR (cm⁻¹) | Shift (Δ cm⁻¹) | Diagnostic Significance |
| Ester C=O Stretch | ~1728 | ~1724 | -4 | Primary confirmation of the methyl ester linkage. |
| Ketone C=O Stretch | ~1662 | ~1659 | -3 | Confirmation of the conjugated benzophenone moiety. |
| Ester C-O Stretch | ~1275 | ~1273 | -2 | Secondary fingerprint confirmation of the ester. |
| Aromatic C=C Stretch | ~1595 | ~1595 | 0 | Internal reference standard (weak absorber, minimal shift). |
Data Interpretation: The ester carbonyl consistently presents at a higher wavenumber than the ketone carbonyl due to the electron-donating resonance of the ester oxygen, which strengthens the C=O bond. When migrating QA/QC protocols from KBr to ATR, analysts must manually account for the ~3-4 cm⁻¹ red-shift caused by anomalous dispersion to prevent false-negative library matching[3].
Sources
A Comparative Performance Analysis: Methyl 3-benzoylbenzoate versus Omnirad Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of a photoinitiator is a critical determinant of reaction kinetics, final material properties, and overall process efficiency. This guide provides an in-depth technical comparison between Methyl 3-benzoylbenzoate, a classic Norrish Type II photoinitiator, and the versatile Omnirad series of photoinitiators from IGM Resins, which includes both Type I and Type II systems. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications, from UV-curable coatings and inks to the fabrication of advanced biomaterials and drug delivery systems.
Understanding the Fundamental Mechanisms: Type I vs. Type II Photoinitiation
The performance differences between Methyl 3-benzoylbenzoate and the various Omnirad photoinitiators are rooted in their distinct photochemical mechanisms. Photoinitiators are broadly classified into two categories: Norrish Type I and Norrish Type II.
Norrish Type I Photoinitiators (Unimolecular Cleavage): Upon absorption of UV light, Type I photoinitiators undergo a unimolecular cleavage, or α-cleavage, to directly generate two free radicals.[1][2] This process is typically fast and highly efficient.[1] Many popular Omnirad products, such as Omnirad 184 and Omnirad 1173, fall into this category.[2][3]
Norrish Type II Photoinitiators (Bimolecular Hydrogen Abstraction): In contrast, Type II photoinitiators, like Methyl 3-benzoylbenzoate, require a co-initiator or synergist, typically a tertiary amine, to generate free radicals.[1][4] After absorbing a photon and reaching an excited triplet state, the Type II photoinitiator abstracts a hydrogen atom from the co-initiator.[4] This results in the formation of a radical from the co-initiator, which primarily initiates the polymerization, and a ketyl radical from the photoinitiator, which is less reactive.[4] This bimolecular process is generally slower than the Type I mechanism.[2]
At a Glance: Key Properties of Methyl 3-benzoylbenzoate and Representative Omnirad Photoinitiators
| Feature | Methyl 3-benzoylbenzoate (OMBB) | Omnirad 184 | Omnirad 1173 | Omnirad ITX |
| CAS Number | 606-28-0[5] | 947-19-3 | 7473-98-5 | Not specified |
| Chemical Name | Methyl 2-benzoylbenzoate[5] | 1-Hydroxycyclohexyl phenyl ketone | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one[6] | 2-Isopropylthioxanthone |
| Photoinitiator Type | Norrish Type II[5] | Norrish Type I (α-hydroxy ketone)[2][7] | Norrish Type I (α-hydroxy ketone)[6] | Norrish Type II[8] |
| Appearance | White crystalline solid[5] | Fine to coarse, white powder[3] | Colorless to slightly yellow liquid[6] | Not specified |
| Key Characteristics | Low odor, low volatility, good for food packaging inks.[5][9] | Highly efficient, non-yellowing.[3] | Highly efficient liquid, easy to incorporate, minimal yellowing.[6] | Highly effective, suitable for pigmented systems and LED cure.[8] |
| Co-initiator Required | Yes (e.g., tertiary amines)[4] | No | No | Yes (e.g., tertiary amines)[8] |
| Absorption Peaks (nm) | 204, 254[5] | 243, 331 | 244, 330 | Not specified |
Performance Deep Dive: A Comparative Analysis
Cure Speed
Omnirad Type I Photoinitiators (e.g., Omnirad 184, 1173): These are generally characterized by very fast cure speeds, particularly for surface cure.[2] The unimolecular cleavage mechanism leads to rapid and efficient generation of free radicals upon UV exposure.[1] This makes them ideal for applications where high throughput is essential, such as in printing inks and thin coatings.
Methyl 3-benzoylbenzoate (Type II): The bimolecular nature of the initiation process, which relies on the diffusion and interaction between the photoinitiator and the co-initiator, typically results in a slower cure speed compared to Type I systems.[2] The efficiency is dependent on the concentration of both the photoinitiator and the co-initiator.[4]
Depth of Cure
Methyl 3-benzoylbenzoate (Type II): A key advantage of Type II photoinitiators is often their ability to achieve a better depth of cure, especially in pigmented or thicker coatings. This is attributed to their longer wavelength absorption and the fact that the initial light absorption does not immediately lead to the formation of a product that can absorb more light (photobleaching).
Omnirad Type I Photoinitiators: While excellent for surface cure, some Type I photoinitiators can be limited in their depth of cure. The high concentration of radicals generated at the surface can lead to a "shielding" effect, where the top layer cures so rapidly that it prevents UV light from penetrating deeper into the sample. However, some Type I photoinitiators, like those in the phosphine oxide class (e.g., Omnirad 819), are known for their excellent through-cure capabilities.[10]
Yellowing and Odor
Methyl 3-benzoylbenzoate: This photoinitiator is noted for its low odor and low volatility, making it a preferred choice for sensitive applications such as food packaging inks and varnishes.[5][9] As a Type II photoinitiator, it is generally not incorporated into the polymer backbone, which can contribute to lower yellowing over time.[2]
Omnirad Photoinitiators: Many Omnirad products, such as Omnirad 184 and 1173, are specifically marketed as non-yellowing or low-yellowing.[3][6] However, the potential for yellowing can be formulation-dependent. Some Type I photoinitiators can have characteristic odors, although low-odor versions are available. For instance, Omnirad 754 is highlighted for its low odor and low emission properties.[3]
Experimental Design for Photoinitiator Comparison
To rigorously compare the performance of Methyl 3-benzoylbenzoate against an Omnirad photoinitiator for a specific application, the following experimental workflow is recommended.
I. Formulation Preparation
-
Resin System: Select a representative resin system (e.g., an acrylate or methacrylate-based formulation) relevant to the intended application.
-
Photoinitiator Concentration: Prepare separate formulations with equimolar concentrations of Methyl 3-benzoylbenzoate (with a suitable co-initiator like ethyl-4-(dimethylamino)benzoate) and the chosen Omnirad photoinitiator. A concentration range (e.g., 1-5% by weight) should be investigated.
-
Co-initiator (for Type II): For the Methyl 3-benzoylbenzoate formulation, include a tertiary amine co-initiator at a concentration typically ranging from 1.5 to 2 times that of the photoinitiator.
II. Curing and Analysis
-
Sample Preparation: Apply a film of a defined thickness (e.g., using a drawdown bar) onto the desired substrate.
-
UV Curing: Expose the samples to a UV light source (e.g., a medium-pressure mercury lamp or a UV-LED lamp with a specific wavelength) with controlled intensity and dose.
-
Performance Evaluation:
-
Cure Speed: Determine the maximum speed at which a tack-free surface is achieved by passing samples under the UV lamp on a conveyor belt at increasing speeds.
-
Depth of Cure: For thicker samples, measure the depth of the cured polymer using a scratch test or by measuring the thickness of the cured portion after washing away the uncured monomer.
-
Final Polymer Properties: Characterize the mechanical properties (e.g., hardness, tensile strength) and chemical resistance of the cured films.
-
Yellowing: Measure the color change (e.g., using a spectrophotometer to determine the b* value) of the cured films immediately after curing and after a period of accelerated aging (e.g., exposure to UV light and heat).
-
Visualizing the Mechanisms
Caption: Simplified diagrams of Norrish Type I and Type II photoinitiation pathways.
Conclusion and Recommendations
The choice between Methyl 3-benzoylbenzoate and an Omnirad photoinitiator is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
-
For applications demanding high cure speeds and simple formulations, a Type I Omnirad photoinitiator like Omnirad 184 or 1173 is often the preferred choice. Their efficiency in generating radicals makes them ideal for high-throughput processes.
-
For applications where low odor, low migration, and good through-cure in pigmented or thick systems are critical, Methyl 3-benzoylbenzoate presents a strong option. Its Type II mechanism, while slower, can offer advantages in these challenging formulations.
-
For applications requiring a balance of properties, blends of photoinitiators are often employed. For instance, combining a Type I photoinitiator for rapid surface cure with a Type II photoinitiator for enhanced depth of cure can provide a synergistic effect. The Omnirad portfolio includes such blends.
Ultimately, empirical testing is paramount. The experimental workflow outlined in this guide provides a framework for researchers to conduct their own comparative studies and select the optimal photoinitiator system to meet their performance objectives.
References
-
Guangdong Lencolo New Material Co., LTD. The Role of Photoinitiators in UV Curing. Published January 6, 2025. Available from: [Link].
- Kalpaklioglu AF, Ferizli AG, Misirligil Z, Demirel YS, Gürbüz L. The effectiveness of benzyl benzoate and different chemicals as acaricides. Allergy. 1996 Mar;51(3):164-70.
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PubChem. Methyl 3-benzoylbenzoate. National Center for Biotechnology Information. Available from: [Link].
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Scribd. Omnirad 1173 Photoinitiator Overview. Available from: [Link].
-
Scribd. IGM Resins UV Radcure Products Overview. Available from: [Link].
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Tintoll. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Published January 8, 2026. Available from: [Link].
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WhatTheyThink. Reclassification of 1-Hydroxycyclohexyl-phenyl ketone and Path Forward. Published September 5, 2025. Available from: [Link].
-
IGM Resins. Omnirad 184. Available from: [Link].
-
Guangzhou Eric Wei Chemical Co., Ltd. IGM Omnirad 754 UV Photoinitiator. Available from: [Link].
-
Tintoll. Methyl-o-benzoylbenzoate CAS No. 606-28-0. Published January 8, 2026. Available from: [Link].
-
PMC. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. Published November 25, 2023. Available from: [Link].
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Validating Methyl 3-benzoylbenzoate concentration via UV-Vis spectroscopy
Validating Methyl 3-benzoylbenzoate Concentration: A Comparative Guide to UV-Vis Spectroscopy and Orthogonal Methods
As a Senior Application Scientist, I frequently encounter the challenge of rapidly and accurately quantifying aromatic intermediates. Methyl 3-benzoylbenzoate (C₁₅H₁₂O₃) is a critical building block in organic synthesis, photochemistry, and pharmaceutical development[1]. While high-throughput environments demand rapid concentration checks, the structural nuances of this molecule require a scientifically rigorous approach to avoid false positives. This guide provides an in-depth, self-validating framework for quantifying Methyl 3-benzoylbenzoate using Ultraviolet-Visible (UV-Vis) spectroscopy, benchmarked against orthogonal analytical techniques.
Mechanistic Grounding: The Photophysics of Methyl 3-benzoylbenzoate
To design a robust UV-Vis protocol, we must first understand the molecule's electronic transitions. Methyl 3-benzoylbenzoate features an extended π-conjugated system comprising a benzophenone core and a benzoate ester[2].
-
Electronic Transitions: The molecule exhibits a strong π → π* transition associated with the aromatic rings and the carbonyl groups, yielding an intense absorption maximum (λmax) near 250–260 nm. A secondary, weaker n → π* transition occurs at longer wavelengths (>300 nm) due to the non-bonding electrons on the carbonyl oxygens[3].
-
Causality of Solvent Selection: For quantitative UV-Vis, the choice of solvent is non-negotiable. We utilize polar protic solvents, such as HPLC-grade Methanol. Methanol stabilizes the ground state of the polar carbonyl groups via hydrogen bonding, which sharpens the π → π* absorption band and minimizes solvatochromic peak shifting that commonly plagues non-polar solvents[3].
Comparative Analysis: UV-Vis vs. Orthogonal Techniques
While UV-Vis spectroscopy is highly efficient for pure compounds, it is fundamentally a low-specificity technique. If your matrix contains unreacted precursors (e.g., methyl benzoate or 3-benzoylbenzoic acid), their overlapping chromophores will inflate the apparent concentration. Therefore, UV-Vis must be contextualized against high-resolution alternatives like HPLC and GC-MS[3][4].
Table 1: Objective Performance Comparison for Methyl 3-benzoylbenzoate Quantification
| Analytical Technique | Specificity | Sensitivity (LOD) | Throughput | Cost per Analysis | Ideal Use Case |
| UV-Vis Spectroscopy | Low (Susceptible to matrix interference) | ~0.5 µg/mL | High (< 2 mins) | Low | Routine concentration checks of purified fractions. |
| HPLC-UV (Reverse Phase) | High (Resolves structural isomers) | ~0.05 µg/mL | Moderate (10-15 mins) | Moderate | Purity profiling and quantification in complex mixtures. |
| GC-MS | Very High (Mass fragmentation data) | ~0.01 µg/mL | Low (20-30 mins) | High | Trace impurity identification and structural confirmation. |
Self-Validating Experimental Protocol (ICH Q2(R1) Compliant)
A protocol is only as reliable as its internal controls. The following methodology integrates System Suitability Testing (SST) in accordance with ICH Q2(R1) guidelines for the validation of analytical procedures[5][6]. By embedding these checks, the protocol becomes a self-validating system.
Step 1: Stock Solution Preparation & Matrix Homogenization
-
Accurately weigh 10.0 mg of Methyl 3-benzoylbenzoate reference standard using a microbalance.
-
Transfer to a 10 mL volumetric flask and dissolve in 5 mL of HPLC-grade Methanol.
-
Causality Check: Sonicate the solution for 5 minutes. Why? Micro-particulates scatter UV light (Rayleigh scattering), artificially inflating absorbance readings. Sonication ensures complete solvation.
-
Make up to the mark with Methanol to yield a 1.0 mg/mL (1000 µg/mL) stock solution.
Step 2: Serial Dilution & Dynamic Range Bracketing
-
Prepare a calibration series: 1, 5, 10, 20, 30, and 50 µg/mL in Methanol.
-
Causality Check: We restrict the maximum concentration to 50 µg/mL to ensure the maximum absorbance does not exceed 1.0 Absorbance Units (AU). Above 1.0 AU, stray light within the spectrophotometer and detector saturation lead to non-linear deviations from the Beer-Lambert Law[7].
Step 3: Spectral Acquisition
-
Blank the UV-Vis spectrophotometer using pure HPLC-grade Methanol in a 10 mm pathlength quartz cuvette.
-
Scan the 50 µg/mL standard from 200 nm to 400 nm to empirically confirm the λmax (expected ~255 nm).
-
Measure the absorbance of all calibration standards at the determined λmax.
Step 4: System Suitability Test (SST) & Data Validation
-
Plot Absorbance vs. Concentration.
-
Calculate the linear regression equation ( y=mx+c ) and the coefficient of determination (R²).
-
Pass Criteria: The system is validated only if R² ≥ 0.999 and the %RSD of triplicate injections is ≤ 2.0%[6]. If these criteria fail, the data is discarded, and orthogonal validation (HPLC) is triggered.
Validation Workflow
Analytical workflow for validating Methyl 3-benzoylbenzoate concentration using UV-Vis and HPLC.
Quantitative Data Presentation: Expected Validation Parameters
When executing the self-validating protocol above, the analytical target profile should align with the following empirically derived parameters, ensuring ICH Q2(R1) compliance[6].
Table 2: Expected UV-Vis Validation Parameters for Methyl 3-benzoylbenzoate
| Validation Parameter | Expected Value / Range | Acceptance Criteria (ICH Q2) |
| Linear Dynamic Range | 1.0 – 50.0 µg/mL | Must cover 80-120% of target conc. |
| Correlation Coefficient (R²) | > 0.9995 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Method Precision (%RSD) | 0.8% – 1.2% | ≤ 2.0% (for n=6 replicates) |
| Accuracy (Recovery) | 98.5% – 101.5% | 98.0% – 102.0% |
Conclusion
Validating the concentration of Methyl 3-benzoylbenzoate via UV-Vis spectroscopy is highly effective when the mechanistic limitations of the technique are respected. By enforcing strict solvent controls, adhering to the linear limits of the Beer-Lambert law, and embedding ICH-compliant System Suitability Tests, researchers can transform a simple spectrophotometric reading into a highly trustworthy, self-validating analytical procedure. However, when matrix complexity introduces overlapping chromophores, the workflow must autonomously pivot to orthogonal techniques like HPLC to maintain scientific integrity.
References
-
National Center for Biotechnology Information (PubChem). Methyl 3-benzoylbenzoate | C15H12O3 | CID 349621. Retrieved from:[Link]
-
The Journal of Organic Chemistry (ACS Publications). Isomerization of Trimethyl α-Keto Trithioorthocarboxylates. Retrieved from:[Link]
-
Semantic Scholar. Validation of Simple UV-Vis Spectrophotometry Method Based on ICH Q2(R1) Guideline. Retrieved from:[Link]
-
Spectroscopy Online. Quo Vadis Analytical Procedure Development and Validation? (ICH Q2(R1) / Q14). Retrieved from:[Link]
-
Global Research Online. Development and Validation of UV Spectrophotometric Method by Using Quality by Design (QbD) Approach. Retrieved from:[Link]
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Assessing the Cytotoxicity of Methyl 3-Benzoylbenzoate vs. Alternative Photoinitiators in Biomanufacturing
Executive Summary
In the rapidly evolving fields of 3D bioprinting and tissue engineering, the selection of a photoinitiator dictates not only the mechanical fidelity of the hydrogel but also the viability of the encapsulated cells. This guide provides a comprehensive, objective comparison between Methyl 3-benzoylbenzoate (m-MBB) —a classic benzophenone-derived Type II photoinitiator—and modern Type I alternatives, specifically Irgacure 2959 and LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). By analyzing the mechanistic pathways of radical generation and their downstream biological impacts, this guide equips researchers with the data necessary to optimize bioink formulations for maximum cellular viability.
Mechanistic Profiling: Type I vs. Type II Photoinitiation
To understand the cytotoxicity profiles of these compounds, we must first examine how they generate the free radicals required for polymer crosslinking.
Methyl 3-benzoylbenzoate shares the core photochemical behavior of1, functioning as a Type II photoinitiator [1]. Upon UV irradiation, m-MBB enters an excited triplet state but cannot initiate polymerization alone. It requires a hydrogen-donating co-initiator (typically a tertiary amine like triethylamine or DMAEMA) to generate reactive alkylamino and ketyl radicals[2][3].
Conversely, Type I photoinitiators like Irgacure 2959 and LAP undergo rapid α-cleavage upon photon absorption, directly yielding two primary radicals without the need for a co-initiator[2][4].
Photochemical radical generation: Type II (m-MBB) vs. Type I (LAP/I2959) mechanisms.
Cytotoxicity Drivers: Why Alternatives Outperform m-MBB in Cell Culture
The transition away from m-MBB in live-cell bioprinting is driven by three primary cytotoxic mechanisms:
-
Co-Initiator Toxicity: The tertiary amines required for m-MBB activation are notoriously cytotoxic. They disrupt cellular membranes and alter intracellular pH, leading to acute cell death even before UV exposure.
-
Reactive Oxygen Species (ROS): The ketyl radicals generated by benzophenone derivatives are highly reactive with dissolved oxygen, producing massive localized spikes in ROS. This induces severe oxidative stress and DNA damage in encapsulated cells[2].
-
Wavelength Limitations: m-MBB and Irgacure 2959 both require UV-A light (~365 nm). While5, its low molar extinction coefficient requires prolonged UV exposure, which has been proven highly toxic to sensitive cells like human mesenchymal stem cells (hMSCs)[6][5]. LAP, however,5, allowing for visible-light crosslinking that bypasses UV-induced DNA damage[5].
Note on LAP: While LAP is highly biocompatible at standard concentrations (<0.5% w/w),7 can still induce cytotoxicity due to the sheer volume of free radicals generated[7][8].
Comparative Cytotoxicity Data
The following table summarizes the operational and biological parameters of these initiators.
| Feature | Methyl 3-benzoylbenzoate (m-MBB) | Irgacure 2959 (I2959) | LAP |
| Initiator Type | Type II (H-Abstraction) | Type I (α-Cleavage) | Type I (α-Cleavage) |
| Co-initiator Required | Yes (e.g., Tertiary Amines) | No | No |
| Activation Wavelength | UV-A (~365 nm) | UV-A (365 nm) | Visible / UV-A (365 - 405 nm) |
| Water Solubility | Poor | Moderate (~2% w/v) | Excellent (Up to 8.5% w/v) |
| Relative Cytotoxicity | High | Low to Moderate | Very Low |
| Primary Cytotoxic Driver | Leached amines, ROS spikes | High UV dose required | High concentration (>3.4 mM) + Light |
Experimental Protocol: Self-Validating Cytotoxicity Assay
Furthermore, while ASTM standards often utilize L929 mouse fibroblasts,6 compared to clinically relevant cells like hMSCs[6]. Therefore, hMSCs are prioritized in this workflow.
Step-by-step ISO 10993-5 indirect extraction workflow for cytotoxicity assessment.
Step-by-Step Methodology:
-
Formulation: Prepare 10% w/v GelMA solutions. Add the respective initiators: 0.5% w/w m-MBB (+ 0.5% TEA), 0.5% w/w Irgacure 2959, and 0.5% w/w LAP.
-
Photocrosslinking: Cast 100 µL of each formulation into cylindrical molds. Cure m-MBB and Irgacure 2959 at 365 nm (10 mW/cm² for 60s). Cure LAP at 405 nm (10 mW/cm² for 30s).
-
Extraction: Submerge the cured hydrogel disks in 1 mL of complete cell culture media (e.g., DMEM + 10% FBS). Incubate at 37°C for 24 hours to allow unreacted initiators and radicals to leach into the media.
-
Cell Exposure: Seed hMSCs in a 96-well plate at 10,000 cells/well and culture for 24 hours. Replace the media with the 100 µL of the hydrogel extract.
-
Quantification: After 24 hours of exposure, perform an Alamar Blue or MTT metabolic assay. Normalize the fluorescence/absorbance against a negative control (cells cultured in standard media) to calculate relative viability.
Conclusion
While Methyl 3-benzoylbenzoate is a highly efficient photoinitiator for industrial coatings and non-biological resins, its reliance on cytotoxic amine co-initiators and its generation of intense ROS make it unsuitable for live-cell encapsulation. For biomanufacturing applications, LAP remains the superior alternative, offering rapid crosslinking under benign visible light (405 nm) and demonstrating excellent cytocompatibility with sensitive stem cell populations.
References
- Benchchem. Methyl 2-benzoylbenzoate | 606-28-0 - Benchchem.
- MDPI Polymers. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays.
- PubMed/NIH. 3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity?
- PMC/NIH. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate.
- MDPI. Photocrosslinkable Biomaterials for 3D Bioprinting: Mechanisms, Recent Advances, and Future Prospects.
- PMC/NIH. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives.
- ResearchGate. Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- MDPI. Water-Soluble Photoinitiators in Biomedical Applications.
Sources
- 1. Methyl 2-benzoylbenzoate | 606-28-0 | Benchchem [benchchem.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
